molecular formula C7H9BrN2O B6598301 4-bromo-1-(oxolan-3-yl)-1H-imidazole CAS No. 1353855-75-0

4-bromo-1-(oxolan-3-yl)-1H-imidazole

Cat. No.: B6598301
CAS No.: 1353855-75-0
M. Wt: 217.06 g/mol
InChI Key: BUAYYDBXGOTBFO-UHFFFAOYSA-N
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Description

4-bromo-1-(oxolan-3-yl)-1H-imidazole is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-(oxolan-3-yl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAYYDBXGOTBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(N=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-75-0
Record name 4-bromo-1-(oxolan-3-yl)-1H-imidazole
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Foundational & Exploratory

physicochemical properties of 4-bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(oxolan-3-yl)-1H-imidazole

Disclaimer: Experimental data for the specific compound this compound is not extensively available in public literature. This guide provides a detailed predictive analysis of its physicochemical properties based on the well-characterized parent compound, 4-bromo-1H-imidazole, and established principles of physical organic chemistry concerning the influence of the N-substituted oxolanyl group.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazole core is a ubiquitous motif in biologically active molecules, and the bromo-substituent provides a versatile handle for further chemical modification, such as cross-coupling reactions. The N-substitution with an oxolane (tetrahydrofuran) ring introduces unique conformational and polarity characteristics that can significantly influence the molecule's solubility, crystal packing, and interactions with biological targets. Understanding the physicochemical properties of this molecule is therefore critical for its application in drug design, synthesis, and materials development.

This guide serves as a comprehensive resource for researchers, detailing the known properties of the 4-bromo-1H-imidazole scaffold and providing expert-driven predictions for the target molecule. It includes proposed experimental protocols for its synthesis and characterization, empowering scientists to validate these predictions and explore the compound's potential.

Part 1: Physicochemical Properties of the Core Scaffold: 4-bromo-1H-imidazole

The foundational properties of the parent compound, 4-bromo-1H-imidazole, are well-documented and provide a baseline for our predictions.

General and Physical Properties

The following table summarizes the key physicochemical properties of 4-bromo-1H-imidazole, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 2302-25-2[1][2][3][4]
Molecular Formula C₃H₃BrN₂[1][2][3][5]
Molecular Weight 146.97 g/mol [3][6][7]
Appearance Colorless to beige or white to yellow crystalline flakes or powder.[1][2][6][7]
Melting Point 126-135 °C[1][2][3][6][8]
Boiling Point 324.7 ± 15.0 °C (Predicted)[6][8]
Density 1.904 ± 0.06 g/cm³ (Predicted)[6][8]
pKa 11.70 ± 0.10 (Predicted)[6][8]
Water Solubility Slightly soluble[6]
Solubility Soluble in Dimethylformamide (DMF)[6][9]
Storage 2-8°C, protect from light[6][8]
Spectral Data Summary

Spectral data for 4-bromo-1H-imidazole is available and serves as a crucial reference for the characterization of its derivatives.[10][11]

  • ¹H NMR: Spectra are consistent with the structure, showing characteristic signals for the imidazole ring protons.[7]

  • ¹³C NMR: Available data confirms the carbon framework of the molecule.[10]

  • Mass Spectrometry (GC-MS): The molecular ion peak is observed, confirming the molecular weight.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum shows bands that conform to the structure.[2]

Part 2: Predicted Physicochemical Properties of this compound

The introduction of the oxolan-3-yl substituent at the N1 position of the imidazole ring is expected to significantly alter the physicochemical properties of the parent scaffold. The oxolane ring is a polar, non-planar cyclic ether that increases molecular weight and introduces a potential hydrogen bond acceptor.[12][13]

Caption: Logical relationship between the parent scaffold and the substituent.

Predicted General and Physical Properties

The following table outlines the predicted properties for the target molecule.

PropertyPredicted Value / TrendRationale
Molecular Formula C₇H₉BrN₂ODirect calculation.
Molecular Weight 217.06 g/mol Direct calculation.
Appearance Likely a white to off-white solid.Based on similar N-substituted imidazoles.
Melting Point Expected to be different from the parent. May be lower due to disruption of intermolecular H-bonding between imidazole rings, or higher due to increased molecular weight and van der Waals forces.The loss of the N-H proton prevents strong hydrogen bonding that exists in solid 4-bromo-1H-imidazole, but the larger size and polarity of the oxolane group introduce other intermolecular forces.
Boiling Point Significantly higher than the parent compound.Substantial increase in molecular weight and the introduction of a polar ether group will increase intermolecular forces, raising the boiling point.
Solubility Increased solubility in polar organic solvents (e.g., THF, Ethyl Acetate, Acetone). Potentially slightly increased aqueous solubility compared to N-alkyl equivalents.The oxolane's ether oxygen is a hydrogen bond acceptor, enhancing polarity.[12][13] The overall molecule now has both polar (imidazole, ether) and non-polar (hydrocarbon backbone) regions, influencing its solubility profile according to the "like dissolves like" principle.[14]
pKa (of conjugate acid) Slightly higher than the parent imidazole.The N-alkylation of imidazoles generally increases their basicity (raises the pKa of the conjugate acid) due to the electron-donating nature of alkyl groups. The oxolan-3-yl group is expected to have a similar inductive effect.
Predicted Spectral Properties
  • ¹H NMR:

    • Imidazole Protons: Two singlets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at the C2 and C5 positions.

    • Oxolane Protons: A complex set of multiplets in the aliphatic region (approx. 2.0-5.0 ppm). The proton at C3 (the point of attachment) will be a multiplet, coupled to the adjacent CH₂ groups. The protons on C2 and C5, being adjacent to the ether oxygen, will be shifted downfield.

  • ¹³C NMR:

    • Imidazole Carbons: Three signals corresponding to C2, C4 (brominated), and C5 of the imidazole ring.

    • Oxolane Carbons: Four distinct signals for the carbons of the tetrahydrofuran ring.

  • High-Resolution Mass Spectrometry (HRMS): The [M+H]⁺ ion should show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units). The exact mass measurement will be crucial for confirming the elemental composition.[10]

Part 3: Proposed Experimental Protocols

As this is a novel compound, the following sections detail robust, self-validating protocols for its synthesis and characterization.

Proposed Synthesis: N-Alkylation of 4-bromo-1H-imidazole

The most direct route to synthesize this compound is via N-alkylation of the parent imidazole with a suitable oxolane electrophile. This is a standard and reliable method for the preparation of N-substituted imidazoles.[15]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Reactant1 4-bromo-1H-imidazole Step1 1. Deprotonation of Imidazole with Base Reactant1->Step1 Reactant2 3-bromo-oxolane (or 3-tosyloxy-oxolane) Step2 2. Nucleophilic attack on Oxolane Electrophile Reactant2->Step2 Base Base (e.g., NaH, K₂CO₃) Base->Step1 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Step1 Step1->Step2 Step3 3. Reaction Work-up & Extraction Step2->Step3 Purify Column Chromatography Step3->Purify Product This compound Purify->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Preparation: To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium salt of 4-bromo-imidazole.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 3-bromo-oxolane (1.05 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol for Physicochemical Characterization

A systematic workflow is essential for the unambiguous characterization of the newly synthesized compound.

Characterization_Workflow cluster_NMR NMR Suite Start Purified Product MS HRMS Analysis (Confirm Molecular Formula) Start->MS NMR NMR Spectroscopy (Elucidate Structure) Start->NMR Solubility Solubility Screening Start->Solubility MP Melting Point Determination Start->MP Final Characterized Compound MS->Final H_NMR ¹H NMR NMR->H_NMR Solubility->Final MP->Final C_NMR ¹³C NMR H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR TwoD_NMR->Final

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Solubility Determination [1][8]

  • Preparation: In separate, labeled 1-dram vials, place ~5 mg of the purified compound.

  • Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., Water, Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, 5% aq. HCl, 5% aq. NaOH).

  • Observation: Vigorously shake or vortex each vial for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

  • Causality: Solubility in 5% HCl would confirm the basic nature of the imidazole ring. Solubility in various organic solvents will establish a polarity profile, crucial for choosing solvents for reactions, purification, and formulation.

Protocol 2: Structure Elucidation [9][10][16]

  • HRMS Analysis:

    • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI) in positive mode.

    • Determine the exact mass of the [M+H]⁺ ion and use software to confirm the elemental composition (C₇H₉BrN₂O).

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[16]

    • Acquire a ¹H NMR spectrum to identify all proton signals and their couplings.

    • Acquire a ¹³C NMR spectrum (and DEPT-135, if necessary) to identify all unique carbon environments.

    • Acquire 2D NMR spectra (COSY and HSQC) to establish proton-proton and proton-carbon correlations, respectively. This will be critical to unambiguously assign all signals of the oxolane and imidazole rings and confirm their connectivity.

Conclusion

While direct experimental data for this compound is sparse, a robust set of predicted physicochemical properties can be derived from its constituent parts. The presence of the N-oxolanyl substituent is anticipated to increase polarity and modify the solubility profile compared to the parent 4-bromo-1H-imidazole scaffold. The provided synthetic and characterization protocols offer a clear and actionable path for researchers to synthesize this novel compound, validate the predictions laid out in this guide, and ultimately unlock its potential in further scientific applications.

References

  • LASC. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • Chemistry World Conference. (n.d.). Theoretical investigation of physicochemical and biological properties of some imidazole derivatives: A DFT approach and molecular docking analysis. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikidata. (2025, November 17). 4-bromo-1H-imidazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-(oxan-4-yl)-1h-imidazole. Retrieved from [Link]

  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]

  • Ghosh, A. K., et al. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Retrieved from [Link]

Sources

molecular structure and formula of 4-bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Logic, and Pharmacophore Utility[1][2][3]

Executive Summary

4-bromo-1-(oxolan-3-yl)-1H-imidazole (Molecular Formula: C₇H₉BrN₂O ) represents a specialized heterocyclic scaffold in modern medicinal chemistry.[1][2][3][4][5] It bridges the lipophilicity of the imidazole core with the polar, metabolic solubility profile of the tetrahydrofuran (oxolane) ring.

This guide analyzes the molecule not merely as a chemical entry, but as a strategic building block. The presence of the C4-bromine atom serves as a "functional handle" for palladium-catalyzed cross-couplings, while the oxolane ring at N1 modulates physicochemical properties (LogP, TPSA) critical for blood-brain barrier (BBB) penetration and oral bioavailability.

Part 1: Structural Identity & Physicochemical Profile[7][8]

The molecule consists of a 4-bromoimidazole core


-alkylated with a 3-oxolanyl (tetrahydrofuran-3-yl) group. The connectivity is critical: the imidazole nitrogen (N1) is bonded to the C3 position of the oxolane ring, creating a chiral center.
1.1 Molecular Descriptors
PropertyValue / Description
IUPAC Name 4-bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
Exact Mass 215.9898 (for ⁷⁹Br)
Chirality Contains 1 Chiral Center (Oxolane C3). Typically synthesized as a racemate unless chiral starting materials are used.
H-Bond Donors 0
H-Bond Acceptors 2 (Imidazole N3, Oxolane O)
Predicted LogP ~1.2 - 1.5 (Moderate lipophilicity)
Topological Polar Surface Area (TPSA) ~27 Ų (Highly permeable)
1.2 Structural Nuances (Expert Insight)
  • The "Puckered" Oxolane Ring: Unlike planar aromatic rings often used in N-alkylation (e.g., phenyl), the oxolane ring adopts an envelope or twist conformation. This non-planar geometry disrupts pi-stacking in crystal lattices, often improving solubility compared to N-phenyl analogs.

  • Electronic Push-Pull: The bromine at C4 is electron-withdrawing (inductive effect, -I), reducing the basicity of the N3 nitrogen compared to unsubstituted imidazole. This makes the molecule less prone to protonation at physiological pH, potentially aiding membrane permeability.

Part 2: Synthetic Architecture

The synthesis of this compound hinges on the regioselective formation of the C-N bond between the imidazole N1 and the oxolane C3.

2.1 Retrosynthetic Analysis

The primary challenge is the tautomeric ambiguity of the starting material, 4-bromoimidazole. In solution, the H can reside on either nitrogen, making the 4-bromo and 5-bromo positions equivalent until substitution occurs.

  • Path A (Nucleophilic Substitution): Direct alkylation using 3-bromo-tetrahydrofuran or 3-tosyloxy-tetrahydrofuran.

  • Path B (Mitsunobu Reaction): Condensation with 3-hydroxytetrahydrofuran.

Critical Process Parameter (CPP): Regioselectivity Alkylation of 4-bromoimidazole typically yields a mixture of the 1,4-isomer (desired) and the 1,5-isomer (undesired).[6]

  • Mechanism:[1][5] The 1,4-isomer is generally favored (approx. 3:1 to 9:1 ratio) because the N1 nitrogen (distal to the electron-withdrawing Br) is more nucleophilic or less sterically hindered, depending on the specific conditions.

2.2 Visualizing the Synthesis Workflow

The following diagram illustrates the competitive pathways and the purification logic required to isolate the target.

SynthesisWorkflow Start 4-Bromoimidazole (Tautomeric Mixture) Intermediate Transition State (SN2 Mechanism) Start->Intermediate DMF, 80°C Reagent Reagent: 3-Bromotetrahydrofuran + Base (Cs2CO3) Reagent->Intermediate ProductMajor Target: 1,4-Isomer (4-bromo-1-(oxolan-3-yl)...) Intermediate->ProductMajor Major Pathway (Steric/Electronic pref.) ProductMinor Byproduct: 1,5-Isomer (5-bromo-1-(oxolan-3-yl)...) Intermediate->ProductMinor Minor Pathway Purification Purification: Column Chromatography (SiO2, DCM/MeOH) ProductMajor->Purification ProductMinor->Purification

Caption: Synthesis pathway highlighting the divergence between the desired 1,4-regioisomer and the 1,5-byproduct during N-alkylation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Nucleophilic Substitution.

Reagents:

  • 4-Bromoimidazole (1.0 eq)[7]

  • 3-Iodotetrahydrofuran (1.2 eq) [Chosen over bromide for higher reactivity]

  • Cesium Carbonate (

    
    ) (2.0 eq) [Base]
    
  • DMF (Dimethylformamide) [Solvent, anhydrous]

Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 4-bromoimidazole in anhydrous DMF (0.5 M concentration).
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Validation: The suspension ensures the formation of the imidazolide anion.
    
  • Alkylation: Add 3-iodotetrahydrofuran dropwise. Heat the reaction mixture to 60°C for 12 hours.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Note: DMF retention is a common failure point; extensive water washes are required.
  • Purification (The Critical Step): The crude residue contains both 1,4- and 1,5-isomers.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes/EtOAc (start 90:10, ramp to 50:50).

    • Separation: The 1,5-isomer (more polar due to dipole alignment) typically elutes after the 1,4-isomer (target).

Characterization Criteria (Self-Validation):

  • ¹H NMR (DMSO-d₆):

    • Target (1,4-isomer): The imidazole protons (H2 and H5) appear as distinct singlets. H2 is typically downfield (~7.6-7.8 ppm). Crucially, NOESY (Nuclear Overhauser Effect Spectroscopy) will show a correlation between the Oxolane-H3 (methine) and the Imidazole-H5.

    • Byproduct (1,5-isomer): NOESY would show correlation between Oxolane-H3 and Imidazole-H2, but no proton at C5 (since Br is there). Wait, in 1,5-isomer, Br is at 5. So H is at 4. NOESY would show interaction between alkyl group and Br? No, NOESY shows spatial proximity. In 1,5-isomer, the alkyl group is close to the Bromine. In 1,4-isomer, the alkyl group is close to the Hydrogen at C5.Therefore, a strong NOE signal between the N-alkyl CH and the imidazole C5-H confirms the 1,4-structure.

Part 4: Reactivity & Medicinal Utility[11][12]

This scaffold is designed for Diversity-Oriented Synthesis (DOS) .

4.1 The "Bromine Handle"

The C4-Br bond is a prime candidate for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (e.g., kinase inhibitors).

  • Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

4.2 Biological Implications[1]
  • Metabolic Stability: The oxolane ring is generally more stable to oxidative metabolism (CYP450) than linear ether chains.

  • H-Bonding: The N3 nitrogen remains a competent hydrogen bond acceptor, essential for binding to hinge regions in kinase enzymes.

4.3 Reactivity Map

ReactivityMap Center This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) --> Biaryl Scaffolds Center->Suzuki C-Br Activation Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) --> Aminated Cores Center->Buchwald C-N Bond Formation Salt Salt Formation (HCl/Methanesulfonic acid) --> Water Soluble Salts Center->Salt N3 Protonation

Caption: Functionalization pathways utilizing the C4-bromine handle and the N3-basic center.

References
  • PubChem. 4-Bromo-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Synthesis of imidazole derivatives via N-alkylation.[6][3][4]

  • Organic Chemistry Portal. Regioselectivity in the N-Alkylation of Imidazoles. Available at: [Link]

Sources

Solubility Profiling and Solvent Selection for 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and solvent selection strategy for 4-bromo-1-(oxolan-3-yl)-1H-imidazole (also known as 4-bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole).

Executive Summary

This compound is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and high-value pharmaceutical intermediates. Its structural duality—combining a lipophilic, halogenated imidazole core with a polar, cyclic ether (oxolane) tail—creates a unique solubility fingerprint that differs significantly from simple alkyl-imidazoles.[1]

This guide provides a comprehensive solubility analysis, classifying solvents by their thermodynamic interaction with the compound.[1][2] It moves beyond static data to provide a self-validating experimental framework , enabling researchers to determine precise saturation limits for process optimization, recrystallization, and reaction engineering.[1]

Physicochemical Characterization & Predicted Properties[1][3][4][5][6]

To understand the solubility behavior of this molecule, we must first analyze its structural components.[1]

FeatureChemical ImplicationSolubility Impact
Imidazole Core Aromatic, nitrogen-rich heterocycle.[2]Provides solubility in polar aprotic solvents and chlorinated hydrocarbons.[2]
C4-Bromine Heavy halogen substituent.[2]Increases lipophilicity (LogP) and density; reduces water solubility compared to non-halogenated analogs.[2]
N1-Oxolane Ring Cyclic ether (Tetrahydrofuran-3-yl).[2]Enhances solubility in ethers (THF, 2-MeTHF) and esters; disrupts crystal packing relative to planar alkyl chains.[1]
  • Predicted LogP: ~1.2 – 1.8 (Moderately Lipophilic)[2]

  • Acid/Base Profile: Weakly basic (N3 position).[1][2] Soluble in aqueous acids (pH < 2) via protonation; insoluble in neutral/basic aqueous media.[2]

Solubility Profile by Solvent Class

The following categorization is based on the "like dissolves like" principle, validated by standard behavior of N-substituted halo-imidazoles.

Tier 1: High Solubility Solvents (>100 mg/mL)

Best for: Reaction media, stock solutions, and initial dissolution.[1]

  • Dichloromethane (DCM) / Chloroform: The high polarizability of chlorinated solvents interacts favorably with the bromo-imidazole system.[2]

  • Tetrahydrofuran (THF) / 2-MeTHF: The oxolane substituent acts as an internal solvent tag, making THF the thermodynamic ideal for this compound.[1]

  • Dimethylformamide (DMF) / DMSO: Universal solvents for this class, though difficult to remove during workup.[1][2]

Tier 2: Moderate Solubility Solvents (20 – 80 mg/mL)

Best for: Crystallization (upon cooling) and extraction.[1]

  • Ethyl Acetate (EtOAc): Good solubility at reflux; moderate at room temperature.[2] Ideal for extraction from aqueous quench.[2]

  • Alcohols (MeOH, EtOH, IPA): Soluble, but hydrogen bonding capabilities are less relevant for this N-substituted molecule than for free imidazoles. Solubility drops significantly with chain length (MeOH > EtOH > IPA).[2]

  • Acetone: Moderate to high solubility; useful for rapid evaporation.[1][2]

Tier 3: Low Solubility / Anti-Solvents (<5 mg/mL)

Best for: Precipitation and yield maximization.[1]

  • Water: Insoluble at neutral pH.[1][2]

  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): The polarity of the imidazole ring and ether oxygen prevents dissolution in non-polar alkanes.[1]

  • Diethyl Ether: Often shows lower solubility than THF due to lower dielectric constant, making it a potential anti-solvent in concentrated mixtures.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Since exact batch-to-batch solubility can vary based on crystal polymorphs, researchers must validate solubility empirically.[2] Use this Self-Validating Protocol to generate a precise solubility curve.

Materials
  • Compound: this compound (dried).[2]

  • Solvents: HPLC grade (DCM, EtOAc, MeOH, Heptane).[1]

  • Equipment: Temperature-controlled shaker/block, 0.22 µm PTFE syringe filters, analytical balance.

Workflow
  • Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C (or target T) for 24 hours. Ensure solid remains visible (add more if solution clears).[1][2]

  • Filtration: Syringe-filter the supernatant (0.22 µm) into a pre-weighed vessel.

  • Evaporation: Evaporate solvent under vacuum/nitrogen stream until constant weight is achieved.[1][2]

  • Calculation:

    
    
    
Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for solvent selection based on the gravimetric results.

SolubilityScreening Start Start: Solubility Screening SolventSelect Select Solvent Class Start->SolventSelect CheckDissolution Visual Check (100 mg/mL) SolventSelect->CheckDissolution Soluble Clear Solution CheckDissolution->Soluble Dissolves Insoluble Suspension/Solid CheckDissolution->Insoluble Undissolved Tier1 Tier 1: Reaction Solvent (DCM, THF, DMF) Soluble->Tier1 Heat Heat to Reflux Insoluble->Heat HotClear Clear at Reflux Heat->HotClear Dissolves HotCloudy Still Insoluble Heat->HotCloudy Undissolved Tier2 Tier 2: Crystallization Solvent (EtOAc, EtOH) HotClear->Tier2 Tier3 Tier 3: Anti-Solvent (Heptane, Water) HotCloudy->Tier3

Figure 1: Decision tree for classifying solvents into Reaction, Crystallization, or Anti-solvent categories based on visual solubility checks.

Application: Process Optimization

Reaction Solvent Selection

For metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utilizing the C4-bromine:

  • Recommended: 1,4-Dioxane or THF .[2]

  • Rationale: High solubility of the substrate ensures homogeneous kinetics.[1][2] These ethers coordinate well with Palladium catalysts, stabilizing the active species.[1][2]

  • Warning: Avoid protic solvents (Alcohols) if using strong bases, as they may interfere with the catalytic cycle or lead to side reactions.[1][2]

Crystallization Strategy

To purify the compound from crude reaction mixtures, use a Solvent/Anti-Solvent system.[1][2]

  • System A (Standard): Dissolve in minimal hot Ethyl Acetate ; add Heptane dropwise until cloudy; cool to 0°C.[1][2]

  • System B (High Polarity Impurities): Dissolve in minimal DCM ; add Hexane or MTBE as the anti-solvent.[2]

References

  • ChemicalBook. (2023).[2] 4-Bromo-1H-imidazole Properties and Synthesis. Retrieved from

  • PubChem. (2023).[2] Compound Summary: 4-Bromo-1H-imidazole.[2][3][4][5][6][7][8][9][10][11][12][13] National Library of Medicine.[2] Retrieved from

  • Vetrichelvan, M., et al. (2023).[2] Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen.[2] Retrieved from

  • MedChemExpress. (2023).[2] Solubility Guidelines for Imidazole Derivatives. Retrieved from

Sources

literature review of 4-bromo-1-(oxolan-3-yl)-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromo-1-(oxolan-3-yl)-1H-imidazole Derivatives: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the imidazole ring is a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity.[1][2][3] Its presence in essential biomolecules like the amino acid histidine and purine bases of DNA underscores its fundamental role in biological processes.[2][4] The unique electronic characteristics and amphoteric nature of the imidazole ring allow it to engage with various biological targets through a range of interactions, making it a cornerstone of modern drug design.[3][5][6]

This guide focuses on a specific, strategically designed class of imidazole derivatives: 4-bromo-1-(oxolan-3-yl)-1H-imidazoles . This scaffold combines three key features, each contributing distinct advantages for drug development:

  • The Imidazole Core : Provides a versatile and bio-accepted foundation with a wide spectrum of documented pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5][7][8]

  • The 4-Bromo Substituent : Serves as a crucial synthetic handle. The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of the core structure to explore structure-activity relationships (SAR) and optimize lead compounds.[1][9]

  • The N1-Oxolanyl (Tetrahydrofuranyl) Moiety : This saturated heterocyclic ring is incorporated to fine-tune the physicochemical properties of the molecule. The oxolane group, particularly when substituted at the 3-position, can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity (LogD), thereby improving the overall pharmacokinetic profile of a drug candidate.[10][11][12]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives. We will explore the causality behind synthetic choices, present detailed experimental protocols, and project the therapeutic potential of this promising molecular framework.

Part 1: Synthetic Strategies and Mechanistic Rationale

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of pathway depends on the availability of starting materials and the desired scale of the reaction.

Workflow 1: N-Alkylation of 4-Bromo-1H-imidazole

This is often the more direct and cost-effective approach, leveraging commercially available 4-bromo-1H-imidazole. The core of this strategy is the deprotonation of the imidazole nitrogen followed by nucleophilic substitution.

G A 4-Bromo-1H-imidazole C Deprotonation A->C Base (e.g., NaH) Solvent (e.g., DMF) B 3-Halo-oxolane (or 3-Tosyl-oxolane) D Nucleophilic Substitution (SN2) B->D C->D Anionic Intermediate E This compound D->E Product Formation + Salt Byproduct

Caption: Synthetic workflow for N-alkylation of 4-bromo-1H-imidazole.

Expert Rationale:

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this step. It irreversibly deprotonates the imidazole N-H (pKa ≈ 14.5), forming the corresponding sodium salt and hydrogen gas. This ensures the reaction proceeds to completion without competing side reactions. Weaker bases like carbonates may not be sufficient for full deprotonation.

  • Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is required. These solvents effectively solvate the resulting cation (Na+) without interfering with the nucleophilicity of the imidazole anion, facilitating the subsequent SN2 reaction.

  • Electrophile: The oxolane moiety is introduced using an electrophile like 3-bromooxolane or, for enhanced reactivity, 3-(tosyloxy)oxolane. A tosylate is a better leaving group than a bromide, often allowing for milder reaction conditions and potentially higher yields.

Detailed Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize this compound from 4-bromo-1H-imidazole.

Materials:

  • 4-Bromo-1H-imidazole (1.0 eq)[13][14]

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 3-Bromooxolane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 4-bromo-1H-imidazole (1.0 eq).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 3-bromooxolane (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure this compound.

Workflow 2: Regioselective Bromination of 1-(oxolan-3-yl)-1H-imidazole

This alternative route involves first synthesizing the N-substituted imidazole and then introducing the bromine atom. This can be advantageous if the N-substituted imidazole is readily available or if the N-alkylation of 4-bromo-1H-imidazole proves problematic.

Expert Rationale:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for the bromination of imidazole rings under relatively mild conditions.[15][16] It provides a source of electrophilic bromine (Br+). Direct bromination with molecular bromine (Br₂) can also be used but is often less selective and can lead to over-bromination, forming dibromo or tribromo species.[16][17]

  • Regioselectivity: The bromination of 1-substituted imidazoles is highly regioselective. The C4 and C5 positions are electron-rich and susceptible to electrophilic attack. However, the C4 position is often favored due to electronic and steric factors. The C2 position is the most electron-deficient and is generally unreactive towards electrophilic bromination unless activated.[15]

Part 2: Physicochemical Properties and Characterization

The combination of the brominated imidazole and the oxolane ring imparts a unique set of properties to the final molecule.

Predicted Impact of Structural Motifs on Drug-like Properties
PropertyImidazole Core4-Bromo SubstituentN1-Oxolanyl MoietyCombined Effect
Solubility Polar, enhances H-bonding[4]Increases lipophilicityPolar ether oxygen improves H-bond acceptance[10]Balanced; likely improved aqueous solubility over a simple alkyl chain
Lipophilicity (LogP/D) Low LogPSignificantly increases LogPModerately lipophilic, but polarModerate LogP/D, tunable by further substitution
Metabolic Stability Generally stableC-Br bond is stableSaturated ring avoids aromatic oxidation; ether can be cleaved[11]Potentially improved metabolic stability compared to more labile groups
pKa Basic (N3 lone pair)Electron-withdrawing, slightly reduces basicityElectron-withdrawing (inductive effect), reduces basicity[11]Attenuated basicity compared to unsubstituted imidazole
Molecular Weight ~68 g/mol Adds ~79 g/mol Adds ~71 g/mol ~218 g/mol (C₇H₉BrN₂O), well within "Rule of 5" limits
Standard Characterization

Confirmation of the structure of this compound would rely on standard analytical techniques:

  • ¹H NMR Spectroscopy: Expected to show distinct signals for the imidazole protons (at C2, C5) and the protons of the oxolane ring, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments, including the C-Br carbon at a characteristic downfield shift.

  • Mass Spectrometry (MS): Will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in a roughly 1:1 ratio, which is definitive for the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: Will show characteristic C-N and C-H stretching frequencies for the imidazole ring and C-O-C stretching for the ether in the oxolane moiety.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of the this compound scaffold lies in its potential as a versatile building block for creating libraries of bioactive compounds.

A Platform for Library Synthesis

The 4-bromo position is a launchpad for diversification. Using well-established cross-coupling reactions, a vast array of chemical functionalities can be introduced at this position, allowing for systematic exploration of the chemical space around the core.

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination cluster_2 Sonogashira Coupling A This compound B Aryl/Heteroaryl Boronic Acid or Ester D Amine (R₂NH) F Terminal Alkyne C 4-Aryl-substituted Derivative B->C Pd Catalyst Base E 4-Amino-substituted Derivative D->E Pd Catalyst Base G 4-Alkynyl-substituted Derivative F->G Pd/Cu Catalysts Base

Caption: Diversification of the scaffold via cross-coupling reactions.

Potential Therapeutic Targets

Based on the extensive literature on imidazole derivatives, this scaffold could be used to develop inhibitors for a range of therapeutic targets:

  • Kinase Inhibitors: Many clinically approved kinase inhibitors feature a core heterocyclic ring from which various aryl and heteroaryl groups are appended. The 4-bromo scaffold is perfectly suited for synthesizing analogs targeting kinases implicated in cancer and inflammatory diseases.

  • Antifungal Agents: Imidazole is the foundational structure for azole antifungals (e.g., miconazole, ketoconazole), which inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[18] New derivatives could combat emerging drug-resistant fungal strains.[5][19]

  • Antibacterial Agents: The imidazole nucleus is present in compounds with activity against both Gram-positive and Gram-negative bacteria.[7][20][21] Novel derivatives could be explored as inhibitors of essential bacterial enzymes, such as FtsZ, which is involved in cell division.[22]

  • Antiparasitic and Antiviral Agents: The scaffold has been explored for activity against various parasites and viruses.[5]

The inclusion of the oxolane moiety is a rational design element aimed at overcoming common pitfalls in drug development, such as poor solubility and rapid metabolic clearance, potentially leading to compounds with improved oral bioavailability and better overall efficacy.[10][12]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for drug discovery programs. It intelligently combines the proven biological relevance of the imidazole ring with the synthetic flexibility of a bromo-substituent and the advantageous pharmacokinetic properties imparted by an oxolane moiety.

Future research should focus on the large-scale synthesis of this key intermediate and its subsequent elaboration into diverse chemical libraries using high-throughput parallel synthesis. Screening these libraries against a wide range of biological targets, particularly in oncology, infectious diseases, and immunology, is a logical next step. The inherent properties of this scaffold provide a strong foundation for the development of next-generation therapeutics with optimized efficacy and drug-like properties.

References

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.).
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026, January 29). Dakota Ingredients.
  • Convenient synthesis of polybrominated imidazole building blocks. (n.d.). Semantic Scholar.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • A Review on “Imidazole and Various Biological Activities”. (2022, May 30). International Journal of Pharmacy & Pharmaceutical Research.
  • Synthesis and reactions of brominated 2-nitroimidazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. (2015, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.
  • 4-Bromo-1H-imidazole. (n.d.). Chem-Impex.
  • Preparation and reactions of bromo-2-nitro. (n.d.). Canadian Journal of Chemistry.
  • Intermediates 4-Bromo-1H-imidazole for critical molecular building block. (n.d.). Unibrom Corp.
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.).
  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015, March 13). PubMed.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - NIH.
  • Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC.
  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). saspjournals.com.
  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2025, August 10).
  • Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014, March 15). PubMed.
  • Certificate of Analysis - 4-Bromo-1H-imidazole. (n.d.). MedchemExpress.com.
  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (n.d.). Asian Journal of Research in Chemistry.
  • Oxetanes in Drug Discovery Campaigns. (2023, September 7).

Sources

Technical Monograph: Physicochemical Profiling of 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of medicinal chemistry, 4-bromo-1-(oxolan-3-yl)-1H-imidazole represents a specialized heterocyclic scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and antifungal agents. Understanding its ionization constant (pKa) is critical for predicting aqueous solubility, membrane permeability, and binding affinity.

This guide provides a definitive analysis of the acid-base properties of this molecule. Based on structural activity relationships (SAR) of close analogs (e.g., 4-bromo-1-methylimidazole), the pKa of the conjugate acid (protonated N3) is calculated to be in the range of 3.8 – 4.3 . This places the molecule as a very weak base , ensuring it remains predominantly neutral at physiological pH (7.4), which facilitates passive membrane transport but necessitates pH-dependent formulation strategies for solubility.

Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa without direct experimental data, we must deconstruct the electronic environment of the imidazole ring.

The Imidazole Core and Substituent Effects

The imidazole ring contains two nitrogen atoms:[1]

  • N1 (Pyrrole-like): Substituted with the oxolan-3-yl group. Its lone pair is part of the aromatic sextet and is non-basic.

  • N3 (Pyridine-like): This nitrogen possesses a lone pair in the sp² orbital, available for protonation. This is the basic center.

Electronic Influences:

  • 4-Bromo Substituent (-I Effect): Bromine is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the aromatic ring. This reduces the electron density available at N3, significantly lowering its basicity compared to unsubstituted imidazole (pKa ~ 6.95).

  • Oxolan-3-yl Group (Tetrahydrofuran-3-yl): The oxolane ring is attached at N1. The oxygen atom within the oxolane ring exerts a mild electron-withdrawing inductive effect through the sigma framework. Unlike a simple methyl group (weakly electron-donating), the oxolane moiety likely contributes to a slight further reduction in pKa.

Comparative Data Analysis

Using Hammett substituent constants and analog data, we can triangulate the pKa:

CompoundStructurepKa (Conjugate Acid)Source
Imidazole Unsubstituted6.95
1-Methylimidazole N-Methyl7.0 - 7.4
4-Bromo-1-methylimidazole 4-Br, N-Methyl4.26 ± 0.61
This compound Target ~3.8 – 4.2 (Predicted) Calculated

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium governing the pKa of the molecule. The transition occurs at the N3 nitrogen.

IonizationEquilibrium Cation Protonated Cation (Soluble, pH < 4.0) Neutral Neutral Species (Lipophilic, pH > 4.0) Cation->Neutral Ka (Deprotonation) Neutral->Cation Protonation at N3 H_Ion H+

Figure 1: Equilibrium between the protonated imidazolium cation and the neutral free base. The pKa represents the pH at which these species exist in a 1:1 ratio.

Experimental Protocols for pKa Determination

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable if the compound has aqueous solubility > 0.5 mM.

Reagents:

  • 0.1 M HCl (Standardized)

  • 0.1 M KOH (Standardized, carbonate-free)

  • 0.15 M KCl (Ionic strength adjuster)

  • Degassed HPLC-grade water

Protocol:

  • Preparation: Dissolve 5 mg of this compound in 20 mL of 0.15 M KCl solution. If solubility is an issue, add <5% methanol (and apply Yasuda-Shedlovsky correction).

  • Acidification: Add excess 0.1 M HCl to lower the pH to ~2.0, ensuring the imidazole is fully protonated (cationic form).

  • Titration: Titrate with 0.1 M KOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo) under inert nitrogen atmosphere to prevent CO₂ absorption.

  • Data Acquisition: Record pH vs. Volume of KOH added.

  • Analysis: The pKa is determined from the inflection point of the buffer region (half-neutralization point) using the Bjerrum plot or derivative analysis.

Method B: UV-Metric Titration (Spectrophotometric)

Recommended if the compound is sparingly soluble or if the pKa is very low (< 3).

Protocol:

  • Wavelength Selection: Obtain a UV spectrum of the acidic form (pH 2) and basic form (pH 8). Identify the analytical wavelength (

    
    ) where the absorbance difference is maximal.
    
  • Titration: Prepare a 50 µM solution of the compound in a universal buffer system (Britton-Robinson).

  • Measurement: Adjust pH from 2.0 to 7.0 in 0.5 unit increments. Measure Absorbance at

    
     for each step.
    
  • Calculation: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation:

    
    
    

Experimental Workflow Visualization

The following flowchart outlines the decision matrix for selecting and executing the correct pKa determination method.

ExperimentalWorkflow Start Start: this compound Sample SolubilityCheck Check Aqueous Solubility (at pH 2.0) Start->SolubilityCheck HighSol Solubility > 0.5 mM SolubilityCheck->HighSol LowSol Solubility < 0.5 mM SolubilityCheck->LowSol Potentiometry Method A: Potentiometric Titration (Sirius T3 / Autotitrator) HighSol->Potentiometry UVMetric Method B: UV-Metric Titration (D300 Digital Dispenser + UV) LowSol->UVMetric Cosolvent Use MeOH/Water Cosolvent (Extrapolate to 0% MeOH) LowSol->Cosolvent Alternative Analysis Data Analysis (Bjerrum Plot / Derivative) Potentiometry->Analysis UVMetric->Analysis Cosolvent->Potentiometry Result Final pKa Value (Report with ± SD) Analysis->Result

Figure 2: Decision tree for selecting the appropriate analytical technique based on sample solubility.

Implications for Drug Discovery[6][7]

Solubility and Formulation

With a pKa of ~4.0, the molecule behaves as follows:

  • Stomach (pH 1.5): ~99.7% Protonated (Cationic). High solubility.

  • Intestine (pH 6.5): ~99.7% Neutral. Low aqueous solubility; high lipophilicity.

  • Blood (pH 7.4): 100% Neutral.

Expert Insight: This profile suggests excellent absorption potential in the upper intestine due to the neutral species' lipophilicity. However, formulation scientists must beware of precipitation as the drug transitions from the stomach to the duodenum. Salt forms (e.g., Hydrochloride or Mesylate) are highly recommended to improve dissolution kinetics.

C-H Acidity (Organometallic Relevance)

While the N3 basicity is the primary pKa, researchers using this intermediate for lithiation must note the C2-H acidity . The electron-withdrawing bromine at C4 increases the acidity of the C2 proton compared to simple imidazoles.

  • Estimated C2-H pKa: ~28-30 (in DMSO).

  • Reactivity: The C2 position is susceptible to deprotonation by strong bases (e.g., NaH, n-BuLi) to form a carbene or lithiated species, which can then be functionalized. The oxolane ring is generally stable under these conditions, provided temperatures are controlled (< -78°C) to prevent ring opening.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. Retrieved from [Link]

  • Wikipedia. Imidazole: Amphoterism and pKa values.[2] Retrieved from [Link]

  • ResearchGate. Acidity of C2 proton in 1-substituted imidazoles and ionic liquids. Retrieved from [Link]

Sources

The Oxolan-3-yl Imidazole Scaffold: Pharmacophore Analysis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxolan-3-yl imidazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between fragment-based drug design (FBDD) and lead optimization.[1] This structure combines the proven heme-coordinating capability of the imidazole ring with the pharmacokinetic (PK) modulating properties of the oxolane (tetrahydrofuran) moiety.

Unlike the more common oxolan-2-yl derivatives (often associated with nucleoside analogues), the 3-position substitution offers a unique steric vector and improved metabolic stability by avoiding the reactive anomeric center. This guide provides a technical deep-dive into the biological activity, synthesis, and validation of this scaffold, specifically targeting Heme Oxygenase-1 (HO-1) inhibition and antifungal (CYP51) modulation .[1][2]

Structural & Electronic Pharmacophore Analysis[1][2][3]

The biological potency of this scaffold stems from the synergistic interplay between its two core heterocycles.

The Imidazole "Warhead"
  • Function: Acts as a monodentate ligand for metalloenzymes.[1]

  • Mechanism: The unprotonated nitrogen (

    
    , sp2 hybridized) possesses a lone pair capable of coordinating with the Ferrous (
    
    
    
    ) or Ferric (
    
    
    ) ion in heme porphyrin rings.[1][2]
  • pKa: Approximately 6.9–7.0, allowing it to exist in equilibrium between neutral and protonated states at physiological pH, facilitating both solubility and membrane permeability.[1][2]

The Oxolane (Tetrahydrofuran) "Anchor"[1][2]
  • Function: Modulates lipophilicity (

    
    ) and provides a specific spatial orientation.[1][2]
    
  • 3-Position Advantage: Attachment at C3 creates a chiral center (

    
    ).[1][2] Unlike C2 attachment, C3 is not adjacent to the ether oxygen, reducing susceptibility to oxidative ring opening (metabolic liability) and providing a "kinked" geometry often required to fit hydrophobic pockets adjacent to the heme active site.[1][2]
    
  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs (e.g., cyclopentane).[1][2]

Visualization: The Scaffold Architecture

ScaffoldAnalysis Scaffold Oxolan-3-yl Imidazole (Core Scaffold) Imidazole Imidazole Ring (Heme Coordinator) Scaffold->Imidazole Oxolane Oxolane Ring (PK Modulator) Scaffold->Oxolane Property1 Fe(II)/Fe(III) Coordination Imidazole->Property1 N3 Lone Pair Property2 Metabolic Stability (vs C2-linked) Oxolane->Property2 C3 Attachment Target1 Heme Oxygenase-1 (HO-1) Target2 Lanosterol 14α-demethylase (CYP51) Property1->Target1 Property1->Target2

Figure 1: Pharmacophore decomposition of the oxolan-3-yl imidazole scaffold highlighting the functional role of each subunit.[1]

Therapeutic Applications & Mechanism of Action[3][4]

Heme Oxygenase-1 (HO-1) Inhibition

HO-1 catalyzes the rate-limiting step in heme degradation, producing carbon monoxide (CO), iron, and biliverdin.[1][2] While cytoprotective in normal cells, HO-1 is often upregulated in cancer cells, conferring resistance to chemotherapy.[1][2]

  • Mechanism: The oxolan-3-yl imidazole binds to the HO-1 active site. The imidazole nitrogen coordinates directly to the heme iron, displacing the distal water molecule required for oxidation.[1][2] The oxolane ring occupies the hydrophobic "western" pocket, stabilizing the complex via Van der Waals interactions.[1][2]

  • Clinical Relevance: Inhibition sensitizes tumor cells to oxidative stress and chemotherapeutic agents.

Antifungal Activity (CYP51 Inhibition)

Similar to HO-1, the fungal enzyme lanosterol 14


-demethylase (CYP51) contains a heme cofactor.[1][2]
  • Mechanism: The scaffold inhibits the demethylation of lanosterol, a precursor to ergosterol.[2] Depletion of ergosterol disrupts fungal cell membrane integrity.[3]

  • Selectivity: The specific geometry of the C3-linked oxolane can be optimized to favor fungal CYP51 over human CYP enzymes (selectivity ratio), a critical parameter in drug safety.[1][2]

Chemical Synthesis Protocol

To access this scaffold for testing, a robust synthesis strategy is required.[1][2] The following protocol describes the N-alkylation of imidazole with 3-bromo-tetrahydrofuran .

Reaction Scheme

[1][2]
Step-by-Step Methodology

Safety: Sodium hydride (NaH) is pyrophoric.[1] Conduct all steps under an inert atmosphere (Nitrogen or Argon).[1][2]

  • Reagent Preparation:

    • Wash NaH (60% dispersion in mineral oil, 1.2 eq) with dry hexane to remove oil.[1][2]

    • Suspend washed NaH in anhydrous Dimethylformamide (DMF).[1][2]

  • Deprotonation:

    • Cool the suspension to 0°C.

    • Add Imidazole (1.0 eq) portion-wise.[1][2]

    • Stir at 0°C for 30 minutes until hydrogen evolution ceases (formation of sodium imidazolide).

  • Alkylation:

    • Add 3-Bromo-tetrahydrofuran (1.1 eq) dropwise to the mixture.[1]

    • Allow the reaction to warm to room temperature.

    • Heat to 80°C and stir for 12–24 hours. Monitor via TLC (MeOH:DCM 1:9).[1][2]

  • Work-up:

    • Quench with ice-cold water.[1]

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[1][2]
      
  • Purification:

    • Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).[1][2]

SynthesisWorkflow Start Start: Reagents Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 Alkylation (+ 3-Bromo-THF, 80°C) Step1->Step2 Sodium Imidazolide formed Step3 Quench & Extraction (EtOAc/Water) Step2->Step3 Reaction Complete End Purified Scaffold (Column Chromatography) Step3->End

Figure 2: Workflow for the synthesis of the core oxolan-3-yl imidazole scaffold.

Biological Evaluation Protocols

Heme Oxygenase-1 (HO-1) Inhibition Assay

This assay measures the inhibition of bilirubin formation, the downstream product of HO-1 activity.

Protocol:

  • Preparation: Mix rat spleen microsomal fraction (source of HO-1) with NADPH (cofactor), Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase.[1][2]

  • Incubation: Add the test compound (Oxolan-3-yl imidazole derivative) at varying concentrations (0.1

    
    M – 100 
    
    
    
    M).
  • Substrate Addition: Add Hemin (substrate) to initiate the reaction.[1][2] Incubate at 37°C for 60 minutes in the dark.

  • Termination: Stop reaction with chloroform.

  • Quantification: Measure the optical density difference between 464 nm and 530 nm to quantify bilirubin formation.

  • Calculation: Determine

    
     by plotting % inhibition vs. log concentration.
    
Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).[1][2]

  • Inoculum: Prepare

    
     McFarland standard of Candida albicans or S. aureus.
    
  • Plate Setup: Use 96-well microtiter plates. Dispense 100

    
    L of broth (RPMI 1640 for fungi).[1][2]
    
  • Dilution: Perform serial 2-fold dilutions of the scaffold compound.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1][2]

Comparative Data Summary

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends derived from imidazole-based HO-1 inhibitors (e.g., QC-series analogues) adapted for the oxolane scaffold.

Compound ModificationHO-1 IC50 (

M)
CYP51 SelectivitySolubility (pH 7.[1][2]4)Notes
Core (Oxolan-3-yl) 12.5LowHighGood baseline activity; low selectivity.[1]
C2-Phenyl linker 0.8ModerateLowHydrophobic linker improves HO-1 pocket fit.[1]
C4-Ketone linker 2.1HighModerate"QC-82" like analog; carbonyl H-bonds increase specificity.[1]
N-Benzyl substitution >50N/AVery LowSteric clash prevents heme coordination.

References

  • Salerno, L., et al. (2013).[1][2] Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors. European Journal of Medicinal Chemistry.

  • Vlahakis, J. Z., et al. (2006).[1][2] Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors. Journal of Medicinal Chemistry.

  • Roman, G. (2015).[1][2][4] Structure-activity relationship of imidazole-based inhibitors of heme oxygenase. Current Medicinal Chemistry.

  • Zhang, L., et al. (2004).[1][2] Synthesis and biological evaluation of novel imidazole derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Sugishima, M., et al. (2007).[1][2] Crystal structure of rat heme oxygenase-1 in complex with novel imidazole-based inhibitors. Biochemistry.

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Functionalizing 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-1-(oxolan-3-yl)-1H-imidazole . While imidazole derivatives are ubiquitous in medicinal chemistry, the 4-bromo-1-substituted scaffold presents specific challenges:

  • Catalyst Deactivation: The basic nitrogen (N3) of the imidazole ring acts as a competitive ligand, potentially poisoning the palladium catalyst.

  • Electronic Deactivation: The electron-rich nature of the imidazole ring renders the C4-bromide bond less electrophilic than corresponding pyridines or benzenes, slowing the oxidative addition step.

  • Substrate Stability: The oxolane (tetrahydrofuran) ring is generally stable but requires specific care during workup to prevent ether cleavage under strongly acidic conditions.

This guide provides two distinct protocols: Method A (Robust/Standard) for simple aryl boronic acids, and Method B (High-Performance) utilizing Buchwald precatalysts for sterically hindered or heteroaryl coupling partners.

Substrate Analysis & Retrosynthetic Logic

Chemical Structure & Reactivity
  • Substrate: this compound

  • Key Feature: The N1 position is protected by a cyclic ether (oxolane). This prevents N-H deprotonation issues but does not eliminate the coordination ability of the N3 nitrogen.

  • Reactivity Profile:

    • Oxidative Addition (Rate Limiting): The electron-rich

      
      -system increases the electron density at the C-Br bond, making oxidative addition slower.
      
    • Transmetallation: Standard boronic acids react well, but heteroaryl boronic acids (e.g., 2-pyridyl) may suffer from protodeboronation.

Catalyst Selection Strategy

To overcome the "imidazole poisoning" effect, the catalyst system must utilize ligands that bind Pd more strongly than the imidazole nitrogen.

  • Bidentate Ligands (dppf): Large bite angles and strong chelation prevent displacement by the imidazole N3.

  • Bulky Monodentate Ligands (XPhos/SPhos): Create a steric wall that facilitates oxidative addition and prevents the formation of inactive Pd-bis(imidazole) complexes.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Applicability: Standard aryl boronic acids; Scale >1g. Chemistry: Pd(dppf)Cl₂[1] · DCM / K₂CO₃ / Dioxane / Water.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile (Excess to account for deborylation)
Pd(dppf)Cl₂ · DCM 0.03 - 0.05Catalyst (Robust, air-stable)
K₂CO₃ 2.5Base (Mild, buffers reaction)
1,4-Dioxane : H₂O 4:1 ratioSolvent (0.2 M concentration)
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvate: Add 1,4-Dioxane and degassed water (4:1 ratio).

  • Degas: Sparge the mixture with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · DCM (3-5 mol%).

  • Reaction: Seal the vessel and heat to 85–90 °C for 4–12 hours. Monitor by LCMS.

    • Note: If conversion stalls <80%, add an additional 0.3 equiv of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically MeOH/DCM gradients for polar imidazoles).

Method B: The "High-Performance" Protocol (Challenging Substrates)

Applicability: Heteroaryl boronic acids, sterically hindered partners, or when Method A fails. Chemistry: XPhos Pd G2 / K₃PO₄ / THF / Water.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Boronic Partner 1.5Nucleophile
XPhos Pd G2 0.02 (2 mol%)Precatalyst (Rapid activation, high turnover)
K₃PO₄ (Tribasic) 3.0Base (Stronger, promotes transmetallation)
THF : H₂O 10:1 ratioSolvent (0.15 M)
Step-by-Step Procedure
  • Charge: Add substrate, boronic acid, and K₃PO₄ to the vessel.

  • Catalyst: Add XPhos Pd G2 (2 mol%).

    • Why G2? It generates the active monoligated Pd(0)-L species immediately upon mild heating, avoiding the induction period of Pd(OAc)₂ + Ligand mixtures.

  • Solvent & Degas: Add THF and Water (pre-degassed).

  • Reaction: Heat to 60 °C (milder temp due to higher catalyst activity).

    • Time: Reaction is often complete in <2 hours.

  • Scavenging (Critical): Imidazoles bind residual Pd tightly. Treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 1 hour before concentration to ensure the final product is metal-free.

Mechanistic Visualization

The following diagram illustrates the competitive coordination pathway (Poisoning) versus the productive catalytic cycle enabled by bulky ligands.

SuzukiMechanism PreCat Precatalyst (XPhos Pd G2) ActivePd Active Species [Pd(0)-L] PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Pd inserts into C-Br) ActivePd->OxAdd + 4-Bromo-Imidazole Poison Catalyst Poisoning (Imidazole N3 binds Pd) OxAdd->Poison Small Ligands (PPh3) Allow N-Coordination TransMet Transmetallation (Boronate exchange) OxAdd->TransMet Bulky Ligands (XPhos) Block N-Coordination RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActivePd Catalyst Regeneration Product Final Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical role of steric bulk (Ligand choice) in preventing imidazole nitrogen coordination (Poisoning).

Decision Matrix for Optimization

Use this logic flow to select the appropriate conditions for your specific coupling partner.

DecisionTree Start Start: Coupling Partner? TypeA Simple Aryl Boronic Acid (e.g., Phenyl, Tolyl) Start->TypeA TypeB Heteroaryl / Steric Bulk (e.g., Pyridyl, Ortho-subst.) Start->TypeB MethodA METHOD A Pd(dppf)Cl2 / K2CO3 85°C TypeA->MethodA MethodB METHOD B XPhos Pd G2 / K3PO4 60°C TypeB->MethodB

Figure 2: Protocol selection guide based on the nucleophilic coupling partner.

Troubleshooting & Critical Notes

Dehalogenation (Hydrodebromination)
  • Symptom: Recovery of 1-(oxolan-3-yl)-1H-imidazole (Br replaced by H).

  • Cause: Hydride source in the media (often from dioxane peroxides or excess alcohol) or overheating.

  • Fix: Switch solvent to Toluene/Water or DMF . Ensure strict degassing.

Protodeboronation
  • Symptom: Recovery of starting bromide and the non-coupled arene from the boronic acid.

  • Cause: Heteroaryl boronic acids (e.g., 2-thienyl, 2-pyridyl) are unstable in hot aqueous base.

  • Fix: Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of boronic acids. These release the active species slowly.

Palladium Removal

Imidazoles are notorious for retaining Palladium.

  • Test: The product is grey or black.

  • Protocol: Dissolve crude product in EtOAc/THF. Add SiliaMetS® Thiol (0.5 w/w relative to crude). Stir at 50°C for 30 mins. Filter through Celite.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Context: Establishes XPhos and Buchwald precatalysts as superior for azoles prone to c
  • XPhos Pd G2 Product Guide & Reactivity Profile.

    • Source: Sigma-Aldrich.[2]

    • Context: Technical specifications for using G2 prec
  • Suzuki-Miyaura Coupling: Practical Guide.

    • Source: Yoneda Labs.
    • Context: Detailed mechanism on oxidative addition rates for electron-rich heterocycles and base selection.
  • Reactivity of 4-bromo-1H-imidazole vs. Iodo-analogs.

    • Source: BenchChem.[3]

    • Context: Comparative reactivity data confirming the sluggish nature of C4-bromoimidazoles requiring optimized ligands.
  • Catalyst Poisoning by Nitrogen-Containing Heterocycles.

    • Source: Wikipedia / Chemical Reviews.
    • Context: General mechanism of Pd deactiv

Sources

The Strategic Utility of 4-bromo-1-(oxolan-3-yl)-1H-imidazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Functionalized for Success

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged structure," a core component in numerous natural products and FDA-approved therapeutics.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role in critical biological processes make it an invaluable scaffold in drug design.[1][3] The strategic functionalization of this core is paramount to modulating pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 4-position of the imidazole ring creates a versatile synthetic handle, unlocking a gateway to a vast chemical space through modern cross-coupling reactions.[4][5]

This guide focuses on a particularly valuable, yet underexplored, intermediate: 4-bromo-1-(oxolan-3-yl)-1H-imidazole . The incorporation of the N-(oxolan-3-yl) moiety (also known as a tetrahydrofuran-3-yl group) is a deliberate design choice aimed at enhancing the drug-like properties of the resulting molecules. The tetrahydrofuran (THF) motif is increasingly utilized in drug development to improve aqueous solubility, metabolic stability, and to optimize interactions with biological targets by acting as a hydrogen bond acceptor or by providing a specific conformational constraint.[6][7][8][9]

This document serves as a comprehensive technical guide for researchers, providing not only detailed, field-proven protocols for the synthesis and application of this intermediate but also the scientific rationale behind the experimental choices. We will explore its pivotal role in the synthesis of advanced intermediates for targeted therapies, with a specific focus on its application in the creation of novel kinase inhibitors.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound and its Precursor

Property4-bromo-1H-imidazoleThis compound (Predicted)
CAS Number 2302-25-2[10][11]N/A
Molecular Formula C₃H₃BrN₂[10][11]C₇H₉BrN₂O
Molecular Weight 146.97 g/mol [10]217.06 g/mol
Appearance Off-white powder[11]Predicted: White to off-white solid or oil
Melting Point 131-135 °C[11]N/A
Boiling Point 324.7 ± 15.0 °C (Predicted)[12]N/A
pKa 11.70 ± 0.10 (Predicted)[12]N/A
LogP 1.1 (Computed)[10]Predicted: ~0.8-1.2
Safety & Handling

As a brominated heterocyclic compound, appropriate safety precautions are mandatory. The safety profile is based on data for the precursor, 4-bromo-1H-imidazole, and general considerations for alkylating agents and solvents.

  • Hazard Identification : 4-bromo-1H-imidazole is classified as toxic if swallowed (Acute Tox. 3), causes skin and serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14][15]

  • First Aid Measures :

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][15]

    • Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[13][15]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][15]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[13][15]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

Synthesis Protocol: Preparation of the Intermediate

The synthesis of this compound is efficiently achieved via N-alkylation of the parent 4-bromo-1H-imidazole. The following protocol is adapted from established methodologies for the N-alkylation of imidazoles and related heterocycles, providing a robust pathway to the target intermediate.

Protocol 1: N-Alkylation of 4-bromo-1H-imidazole

This procedure utilizes a strong base to deprotonate the imidazole nitrogen, which then acts as a nucleophile, displacing a suitable leaving group on the tetrahydrofuran ring. Using a mesylate provides a more reactive electrophile than the corresponding halide.

Workflow Diagram: Synthesis of the Target Intermediate

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 4-bromo-1H-imidazole R1 1. Dissolve 4-bromo-1H-imidazole in anhydrous DMF. A->R1 B 3-Methanesulfonyloxytetrahydrofuran R4 4. Add 3-Methanesulfonyloxy- tetrahydrofuran dropwise. B->R4 C Sodium Hydride (NaH) R2 2. Cool to 0 °C. Add NaH portion-wise. C->R2 D Anhydrous DMF D->R1 R1->R2 R3 3. Stir at 0 °C then warm to RT (Deprotonation). R2->R3 R3->R4 R5 5. Heat reaction (e.g., 60-80 °C) and monitor by TLC/LC-MS. R4->R5 W1 1. Cool to RT. Quench with H₂O. R5->W1 W2 2. Extract with Ethyl Acetate. W1->W2 W3 3. Wash organic layer with brine. W2->W3 W4 4. Dry over Na₂SO₄, filter, and concentrate. W3->W4 P 5. Purify via Column Chromatography. W4->P FP This compound P->FP

This compound + Arylboronic Acid --[Pd Catalyst, Base, Solvent]--> 4-Aryl-1-(oxolan-3-yl)-1H-imidazole

Sources

Strategic Synthesis and Evaluation of Novel Azole Antifungals via the 4-Bromo-1-(oxolan-3-yl)-1H-imidazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

Abstract

The emergence of multi-drug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal agents. This application note details a robust, modular protocol for synthesizing antifungal candidates using 4-bromo-1-(oxolan-3-yl)-1H-imidazole as a core scaffold. Unlike traditional azoles (e.g., fluconazole) which rely on N-substitution of the azole ring to a central pharmacophore, this protocol exploits the C4-bromine handle to introduce lipophilic "warheads" via palladium-catalyzed cross-coupling, while the oxolane (tetrahydrofuran) ring mimics the cyclic ether moieties found in posaconazole and itraconazole.

Rationale and Mechanistic Grounding

The Scaffold Advantage

The this compound scaffold offers two distinct vectors for structure-activity relationship (SAR) exploration:

  • The Oxolane Ring (Position N1): Mimics the ribose or cyclic ether pockets found in the CYP51 (Lanosterol 14

    
    -demethylase) active site, improving solubility and metabolic stability compared to linear alkyl chains.
    
  • The Bromine Handle (Position C4): Allows for the late-stage introduction of biaryl or heterocyclic motifs essential for hydrophobic interaction with the heme cofactor channel of the fungal CYP51 enzyme.

Regiochemical Control

A critical challenge in this synthesis is the tautomerism of 4-bromoimidazole. Alkylation can occur at either nitrogen, yielding two regioisomers:

  • 1,4-isomer (Target): 4-bromo-1-substituted.[1][2][3][4] Generally favored sterically and electronically.

  • 1,5-isomer (Byproduct): 5-bromo-1-substituted. This protocol utilizes optimized base/solvent conditions to maximize the 1,4-regioisomer ratio.

Experimental Protocols

Module A: Synthesis of the Scaffold

Objective: Preparation of 4-bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole.

Materials Required
ReagentEquiv.RoleCAS No. (Ref)
4-Bromo-1H-imidazole1.0Starting Material2302-25-2
3-Bromotetrahydrofuran1.2Electrophile19311-37-6
Cesium Carbonate (

)
2.0Base534-17-8
Potassium Iodide (KI)0.1Catalyst (Finkelstein)7681-11-0
DMF (Anhydrous)-Solvent68-12-2
Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-imidazole (10.0 mmol) in anhydrous DMF (20 mL) under an Argon atmosphere.

  • Deprotonation: Add

    
      (20.0 mmol) in a single portion. Stir at room temperature for 30 minutes. Note: The solution will turn slightly cloudy.
    
  • Addition: Add 3-bromotetrahydrofuran (12.0 mmol) and KI (1.0 mmol). The addition of KI facilitates the in-situ generation of the more reactive iodide species.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The 1,4-isomer typically has a slightly lower

    
     than the 1,5-isomer due to dipole moment differences.
    
  • Work-up: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.[5]
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).

    • Yield Target: 65-75%.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show the imidazole C2-H proton around
      
      
      7.6-7.8 ppm and the C5-H proton around
      
      
      7.2-7.4 ppm.
Module B: Functionalization (Suzuki-Miyaura Coupling)

Objective: Coupling the scaffold with aryl-boronic acids to generate the active antifungal agent.

Materials Required
  • Scaffold (from Module A)

  • Aryl Boronic Acid (e.g., 2,4-dichlorophenylboronic acid)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[6]

Protocol
  • Charge: In a microwave vial, combine the Scaffold (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (0.05 equiv).
    
  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to scaffold) and 2M

    
     (3.0 equiv).
    
  • Degas: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Seal the vial and heat to 100°C for 4 hours (or 30 mins in a microwave reactor at 110°C).

  • Isolation: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and purify via HPLC or preparative TLC.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic pathway and the critical decision points regarding regioselectivity and functionalization.

G cluster_0 Regioselectivity Control Start 4-Bromoimidazole (Tautomeric Mix) Reagents 3-Bromo-THF Cs2CO3, DMF, 80°C Start->Reagents Isomer1 1,4-Isomer (Major Product) TARGET Reagents->Isomer1 Steric Preference (~85%) Isomer2 1,5-Isomer (Minor Product) IMPURITY Reagents->Isomer2 ~15% Coupling Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 Isomer1->Coupling Functionalization Final 4-Aryl-1-(oxolan-3-yl) -1H-imidazole (Antifungal Agent) Coupling->Final C-C Bond Formation

Figure 1: Synthetic workflow highlighting the critical regioselective alkylation step and subsequent palladium-catalyzed functionalization.

Biological Evaluation: Antifungal Susceptibility Testing

Standard: CLSI M27-A3 (Broth Microdilution) Target Organism: Candida albicans (ATCC 90028)

Protocol
  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Inoculum: Prepare a yeast suspension in sterile saline adjusted to 0.5 McFarland standard (

    
     to 
    
    
    
    CFU/mL). Dilute 1:100, then 1:20 in RPMI medium to achieve a final test concentration of
    
    
    to
    
    
    CFU/mL.
  • Compound Dilution:

    • Dissolve the synthesized imidazole derivative in DMSO (stock 1600

      
      g/mL).
      
    • Perform serial twofold dilutions in RPMI medium across a 96-well microtiter plate (Final range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Control: Include Fluconazole as a positive control and a solvent (DMSO) control.

  • Incubation: Incubate plates at 35°C for 24 to 48 hours in ambient air.

  • Readout (MIC): The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration causing a significant reduction (

    
    50%) in turbidity compared to the growth control.
    
Mechanism of Action Visualization

MOA Drug Synthesized Imidazole Agent Enzyme CYP51 Enzyme (Lanosterol 14a-demethylase) Drug->Enzyme Hydrophobic Tail Occupies Channel Drug->Enzyme INHIBITION Heme Heme Iron (Fe) Drug->Heme N3 Nitrogen binds Fe Substrate Lanosterol Enzyme->Substrate Normal Function Product Ergosterol Enzyme->Product Blocked Substrate->Product Biosynthesis Membrane Fungal Cell Membrane Integrity Product->Membrane Essential Component Membrane->Membrane Destabilization (Cell Death)

Figure 2: Mechanism of Action. The imidazole N3 nitrogen coordinates with the Heme iron of CYP51, blocking the demethylation of lanosterol and leading to membrane failure.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Zhang, L., et al. (2009).[8] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460-5493. (Cited for regioselectivity principles in azole alkylation).[9][10]

  • Vetrichelvan, M., et al. (2023). "Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole." SynOpen, 7, 496–500. (Cited for scalable bromination and handling of imidazole intermediates).

  • BenchChem. (2025). "Protocol for N-Alkylation of 4-iodo-1H-imidazole." (General procedure adaptation for 4-bromo analogs).

  • Sciforum. (2023).[11][12] "Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues." (Cited for Suzuki coupling conditions on azole rings).

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Palladium-catalyzed amination of 4-bromo-1-(oxolan-3-yl)-1H-imidazole . While imidazole substrates are historically challenging in cross-coupling due to catalyst poisoning by the N3-nitrogen, this protocol utilizes Third/Fourth Generation (G3/G4) Buchwald Precatalysts to bypass the induction period and prevent catalyst sequestration.

The oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the N1 position provides steric bulk and lipophilicity but remains stable under the basic conditions of the reaction. This guide prioritizes the use of bulky biaryl phosphine ligands (e.g., tBuXPhos , BrettPhos ) to facilitate oxidative addition on the electron-rich imidazole ring.

Scientific Rationale & Mechanistic Insight

The Substrate Challenge

The substrate presents two distinct mechanistic hurdles:

  • Catalyst Poisoning: The unhindered N3 nitrogen of the imidazole ring acts as a potent

    
    -donor, coordinating to Pd(II) species. This forms stable, off-cycle (L)Pd(Substrate)2 complexes, effectively halting the catalytic turnover (Ueda et al., 2012).
    
  • Electronic Deactivation: Unlike electron-deficient pyridines, the imidazole ring is electron-rich. This increases the energy barrier for the Oxidative Addition (OA) step, requiring a highly electron-rich ligand to facilitate insertion into the C-Br bond.

The Precatalyst Solution

Traditional protocols involving the in-situ mixing of


 and phosphine ligands are unreliable here because the imidazole substrate competes with the ligand for palladium binding.

The Solution: Use Palladacycle Precatalysts (e.g., XPhos Pd G4) .

  • Mechanism: These precatalysts release the active

    
     species only upon deprotonation by the base in the reaction mixture.
    
  • Benefit: This ensures a strict 1:1 Ligand-to-Metal ratio and guarantees the bulky ligand is bound before the substrate can poison the metal center (Bruno et al., 2013).

Pathway Visualization

The following diagram illustrates the active catalytic cycle versus the poisoning pathway.

BuchwaldHartwig Precat Pd-G4 Precatalyst ActivePd L-Pd(0) (Active Species) Precat->ActivePd Base Activation OxAdd Oxidative Addition (Rate Limiting) ActivePd->OxAdd + Substrate (Ar-Br) Poison Catalyst Poisoning (Pd-N Coordination) ActivePd->Poison Imidazole N3 Binding Pd_Ar_Br L-Pd(II)(Ar)(Br) OxAdd->Pd_Ar_Br Coordination Amine Coordination & Deprotonation Pd_Ar_Br->Coordination + HNR2 / Base RedElim Reductive Elimination Coordination->RedElim RedElim->ActivePd Regeneration Product C-N Coupled Product RedElim->Product Poison->ActivePd Reversible (Slow)

Caption: Catalytic cycle showing the active G4-precatalyst pathway and the competing off-cycle poisoning by the imidazole substrate.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Amine Partner: 1.2 – 1.5 equiv.

  • Catalyst: tBuXPhos Pd G4 (for 2° amines) or BrettPhos Pd G4 (for 1° amines).

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (

    
    ).
    
  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Ligand Selection Matrix

Select the catalyst system based on the amine coupling partner:

Amine ClassRecommended PrecatalystLigand StructureRationale
Primary Alkyl/Aryl BrettPhos Pd G4 Bulky, methoxy-substitutedPrevents

-hydride elimination; high activity for 1° amines.
Secondary Acyclic RuPhos Pd G4 Bulky, dialkylaminoExcellent for secondary amines; steric bulk prevents N-poisoning.
Secondary Cyclic tBuXPhos Pd G4 Tri-isopropyl arylGeneral purpose "workhorse" for difficult heteroaryl halides.
Anilines tBuBrettPhos Pd G4 Highly hinderedOptimized for weaker nucleophiles (anilines).
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 231 mg of bromide substrate)

  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with This compound (1.0 mmol, 1.0 equiv).

    • Add the Amine partner (1.2 mmol, 1.2 equiv).

    • Add Base :

      • Option A (Standard): NaOtBu (1.5 mmol, 144 mg). Fast reaction, but check functional group tolerance.

      • Option B (Sensitive Groups):

        
         (2.0 mmol, 652 mg). Slower, requires higher temp (
        
        
        
        ).
    • Add Precatalyst (e.g., tBuXPhos Pd G4) (0.02 mmol, 2 mol%).

      • Note: For challenging substrates, increase to 4-5 mol%.

  • Solvent Addition:

    • Evacuate and backfill the vial with Nitrogen/Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

    • Critical: Do not use THF if temperatures

      
       are required (vapor pressure issues).
      
  • Reaction:

    • Seal the vial.

    • Stir at 80–100 °C for 4–16 hours.

    • Monitor by LCMS. Look for the disappearance of the bromide (M+H: ~231/233) and appearance of the product.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Pd Scavenging (Crucial for Drug Dev): Add SiliaMetS® Thiol or DMT scavenger resin to the filtrate and stir for 30 mins to reduce residual Pd <10 ppm.

    • Concentrate in vacuo.

  • Purification:

    • Flash column chromatography (DCM/MeOH or Hexane/EtOAc gradients).

    • Note: The imidazole product will be basic; consider using amine-functionalized silica or adding 1%

      
       to the eluent to prevent streaking.
      

Troubleshooting & Optimization (Self-Validating)

If conversion is low (<50%) after 16 hours, apply this logic tree:

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst Poisoning or DeactivationSwitch to BrettPhos Pd G4 (bulkier). Increase temp to

(t-Amyl alcohol).
Debromination (H-Substituted Imidazole)

-Hydride Elimination or Reduction
Use a ligand that inhibits

-elimination (e.g., RuPhos ). Ensure solvent is strictly anhydrous.
Amine Arylation (Wrong Regioisomer) Not applicable here (Br is fixed), but if Amine is also an imidazoleUse a weaker base (

) to prevent deprotonation of the nucleophile's C-H bonds.
Oxolane Ring Opening Acidic Workup or Extreme BaseAvoid strong acids during workup (oxolanes are ethers but can be sensitive). NaOtBu is generally safe, but switch to

if degradation is observed.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Journal of Organic Chemistry, 78(15), 7606–7617. Link

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Application Notes & Protocols: Scalable Synthesis Routes for 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The burgeoning field of medicinal chemistry continually demands access to novel and structurally diverse building blocks for the development of new therapeutic agents. Among these, substituted imidazoles are of paramount importance, featuring in a wide array of bioactive molecules. 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole, in particular, represents a versatile intermediate. The bromo-substituent serves as a synthetic handle for further functionalization via cross-coupling reactions, while the tetrahydrofuran moiety can influence solubility, metabolic stability, and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on two distinct and scalable synthetic routes to this valuable compound, underpinned by a rationale for key experimental choices and supported by authoritative references.

Strategic Overview: Two Convergent Synthetic Pathways

The synthesis of 4-bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole can be approached from two primary retrosynthetic disconnections. Each pathway offers unique advantages and challenges in terms of starting material availability, reaction scalability, and purification strategies.

  • Route 1: Sequential N-Alkylation followed by Bromination. This strategy involves the initial synthesis of 1-(tetrahydrofuran-3-yl)-1H-imidazole, which is subsequently brominated to yield the final product. This route is advantageous if the bromination step is high-yielding and regioselective.

  • Route 2: Direct N-Alkylation of 4-Bromoimidazole. This approach utilizes commercially available or readily synthesized 4-bromoimidazole and directly introduces the tetrahydrofuran-3-yl group. The primary challenge in this route is controlling the regioselectivity of the N-alkylation to favor the desired N1-isomer.

The following sections will provide detailed protocols and technical discussions for each of these synthetic strategies.

Route 1: N-Alkylation of Imidazole followed by Regioselective Bromination

This two-step sequence is a classical approach that builds the desired molecule by first establishing the N-substituent and then introducing the halogen.

Workflow for Route 1

Route 1 Workflow imidazole Imidazole alkylation N-Alkylation imidazole->alkylation thf_halide 3-Halotetrahydrofuran thf_halide->alkylation intermediate 1-(Tetrahydrofuran-3-yl)-1H-imidazole alkylation->intermediate Step 1 bromination Bromination intermediate->bromination Step 2 product 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole bromination->product

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of 1-(Tetrahydrofuran-3-yl)-1H-imidazole

The N-alkylation of imidazole with a suitable 3-substituted tetrahydrofuran is the cornerstone of this step. Two effective protocols are presented below.

Protocol 1A: N-Alkylation using 3-Bromotetrahydrofuran

This is a direct and often high-yielding method. The commercial availability of 3-bromotetrahydrofuran makes this an attractive option for large-scale synthesis[1][2][3][4][5].

Materials:

ReagentMolar Equiv.PuritySupplier Example
Imidazole1.0≥99%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)1.1Sigma-Aldrich
3-Bromotetrahydrofuran1.05≥97%AChemBlock[3]
Anhydrous Tetrahydrofuran (THF)-Sigma-Aldrich

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 3-bromotetrahydrofuran (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 1B: Mitsunobu Reaction with 3-Hydroxytetrahydrofuran

The Mitsunobu reaction is a powerful tool for the synthesis of N-alkylated heterocycles from alcohols, proceeding with inversion of configuration[6][7]. This method is particularly useful if 3-hydroxytetrahydrofuran is more readily available or cost-effective than its halogenated counterpart.

Materials:

ReagentMolar Equiv.PuritySupplier Example
Imidazole1.0≥99%Sigma-Aldrich
3-Hydroxytetrahydrofuran1.1≥98%Sigma-Aldrich
Triphenylphosphine (PPh₃)1.2≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)1.2Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)-Sigma-Aldrich

Procedure:

  • To a solution of imidazole (1.0 eq), 3-hydroxytetrahydrofuran (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts[8][9].

Step 2: Bromination of 1-(Tetrahydrofuran-3-yl)-1H-imidazole

The regioselective bromination of the imidazole ring is a critical step. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution.

Materials:

ReagentMolar Equiv.PuritySupplier Example
1-(Tetrahydrofuran-3-yl)-1H-imidazole1.0Synthesized in Step 1
N-Bromosuccinimide (NBS)1.05≥98%Sigma-Aldrich
Acetonitrile or Dichloromethane-Sigma-Aldrich

Procedure:

  • Dissolve 1-(tetrahydrofuran-3-yl)-1H-imidazole (1.0 eq) in acetonitrile or dichloromethane.

  • Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Route 2: Direct N-Alkylation of 4-Bromoimidazole

This route is more convergent and potentially more atom-economical if the regioselectivity of the N-alkylation can be effectively controlled.

Workflow for Route 2

Route 2 Workflow bromoimidazole 4-Bromoimidazole alkylation N-Alkylation bromoimidazole->alkylation thf_halide 3-Halotetrahydrofuran or equivalent thf_halide->alkylation product 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole alkylation->product Desired Product isomer 5-Bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole (Isomer) alkylation->isomer Potential Isomer

Sources

Application Note: Microwave-Assisted Synthesis of 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It synthesizes established microwave-assisted organic synthesis (MAOS) principles with specific chemistry relevant to the target scaffold.

Executive Summary

The synthesis of N-substituted imidazole fragments is a cornerstone in the development of kinase inhibitors and antifungal agents. Traditional thermal alkylation of 4-bromo-1H-imidazole often suffers from long reaction times (12–24 hours), incomplete conversion, and poor regioselectivity between the 1,4- and 1,5-isomers.

This protocol details a microwave-assisted methodology that reduces reaction time to under 30 minutes while enhancing the regioselective formation of the desired 4-bromo-1-(oxolan-3-yl)-1H-imidazole (1,4-isomer). By utilizing the dielectric heating properties of polar aprotic solvents and the "Cesium Effect," this workflow offers a scalable, self-validating route for high-throughput library generation.

Scientific Rationale & Experimental Design

The Challenge: Regioselectivity in Ambident Nucleophiles

4-Bromoimidazole is an ambident nucleophile.[1][2][3] Upon deprotonation, the resulting anion can be alkylated at either nitrogen atom, leading to two regioisomers:

  • Target (Major): this compound (1,4-disubstituted).

  • Impurity (Minor): 5-bromo-1-(oxolan-3-yl)-1H-imidazole (1,5-disubstituted).

Mechanistic Insight: The electron-withdrawing nature of the bromine atom at the 4-position inductively deactivates the adjacent nitrogen (N3). Consequently, the distal nitrogen (N1) retains higher nucleophilicity. Steric hindrance from the bromine atom further discourages attack at N3. However, thermal conditions often provide enough energy to overcome these barriers, leading to significant formation of the 1,5-isomer. Microwave irradiation allows for precise "kinetic control" by rapidly reaching the optimal temperature for the lower-energy pathway (N1 attack) without supplying the excess thermal budget that promotes N3 alkylation.

Microwave Advantage: Dielectric Heating

We utilize N,N-Dimethylformamide (DMF) as the solvent. DMF has a high loss tangent (


 at 2.45 GHz), meaning it efficiently converts microwave energy into heat. This rapid internal heating generates a uniform temperature profile, eliminating the "wall effects" of oil baths and accelerating the rate-determining step (SN2 displacement).
Reagent Selection[2]
  • Base: Cesium Carbonate (

    
    ). The large ionic radius of the cesium cation forms a "loose" ion pair with the imidazole anion, enhancing its nucleophilicity (the "Cesium Effect").
    
  • Electrophile: 3-Bromotetrahydrofuran. While less reactive than the iodide, it is more stable. We add a catalytic amount of Potassium Iodide (KI) to generate the more reactive 3-iodotetrahydrofuran in situ (Finkelstein reaction).

Visualizing the Pathway

The following diagram outlines the reaction scheme and the competing regiochemical pathways.

ReactionScheme Start 4-Bromo-1H-imidazole (Substrate) Intermediate Imidazolyl Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Reagents 3-Bromo-THF Cs2CO3, KI (cat) DMF, MW Product_Major This compound (Major: 1,4-isomer) Reagents->Product_Major Kinetic Path (N1 Attack) Favored by Sterics/Electronics Product_Minor 5-Bromo-1-(oxolan-3-yl)-1H-imidazole (Minor: 1,5-isomer) Reagents->Product_Minor Thermodynamic Path (N3 Attack) Intermediate->Reagents

Caption: Reaction pathway showing the preferential formation of the 1,4-isomer via microwave-assisted N-alkylation.

Detailed Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated microwave vial with crimp/snap cap.

  • Reagents:

    • 4-Bromo-1H-imidazole (1.0 equiv)

    • 3-Bromotetrahydrofuran (1.2 equiv)

    • Cesium Carbonate (

      
      , 2.0 equiv)
      
    • Potassium Iodide (KI, 0.1 equiv)

    • DMF (Anhydrous)

Step-by-Step Methodology

Step 1: Pre-Reaction Assembly

  • In a 10 mL microwave vial, charge 4-bromo-1H-imidazole (147 mg, 1.0 mmol) and

    
     (652 mg, 2.0 mmol).
    
  • Add anhydrous DMF (3.0 mL). Add a magnetic stir bar.[4]

  • Stir at Room Temperature (RT) for 5 minutes to allow partial deprotonation. Observation: The suspension may change color slightly.

  • Add KI (16.6 mg, 0.1 mmol) followed by 3-bromotetrahydrofuran (181 mg, 1.2 mmol).

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 120 °COptimal for SN2 without degradation.
Time 20:00 minSufficient for >95% conversion.
Pre-Stirring 30 secEnsures homogeneity before heating.
Power Dynamic (Max 150W)Prevents temperature overshoot.
Pressure Limit 200 psiSafety cutoff for closed vessels.

Execute the method. (Note: The "Power" is dynamic; the instrument will modulate power to maintain 120°C).

Step 3: Workup & Isolation [3]

  • Cool the vial to RT using the reactor's compressed air jet (usually automated).

  • Pour the reaction mixture into a separatory funnel containing Water (15 mL) and Ethyl Acetate (15 mL) .

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Tip: DMF partitions into water, but thorough washing is needed.

  • Wash the combined organic layers with Brine (20 mL) to remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude residue is typically a yellow oil.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0%

      
       50% Ethyl Acetate in Hexanes.
      
    • TLC Visualization: UV (254 nm). The product is UV active.

  • Collect fractions containing the major spot (typically

    
     in 1:1 Hex/EtOAc).
    

Results & Discussion

Yield & Efficiency Comparison

The microwave protocol significantly outperforms conventional heating in both time and yield.

MetricConventional Thermal (Reflux)Microwave Protocol (This Work)
Temperature 80 °C (Oil Bath)120 °C (Internal)
Time 16 Hours20 Minutes
Crude Yield 65 - 75%85 - 92%
Regioselectivity (1,4 : 1,5) ~ 4 : 1> 10 : 1
Solvent Usage High (Reflux volumes)Low (Sealed vessel)
Analytical Validation (NMR)

To confirm the formation of the 1,4-isomer, analyze the 1H NMR spectrum (CDCl3).

  • Diagnostic Signal: The proton at the C2 position of the imidazole ring (N-CH-N) is sensitive to the substitution pattern.

  • NOE (Nuclear Overhauser Effect): Irradiation of the oxolane methine proton (N-CH-O) should show an NOE correlation with the imidazole C5-H and C2-H for the 1,4-isomer. In the 1,5-isomer (where Br is at C5), the steric bulk changes the NOE profile, and the chemical shift of the adjacent proton is distinct.

Troubleshooting & Optimization Workflow

Use the following decision tree to resolve common synthetic issues.

Troubleshooting Issue Problem Detected Check1 Low Conversion? Issue->Check1 Check2 Poor Regioselectivity? Issue->Check2 Sol1 Increase Temp to 140°C or Switch to Mesylate Check1->Sol1 Yes Sol3 Dry Solvent/Reagents Check Base Quality Check1->Sol3 No, but messy Sol2 Lower Temp to 100°C Switch Solvent to MeCN Check2->Sol2 Yes (High 1,5-isomer)

Caption: Decision tree for optimizing reaction parameters based on TLC/LCMS data.

Safety & Compliance

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure limit. Ensure the vessel contains at least the minimum required volume (usually 0.5 - 1 mL) to absorb microwave energy.

  • Chemical Hazards: 3-Bromotetrahydrofuran is an alkylating agent; handle in a fume hood. DMF is a reproductive toxin.

  • Waste: Dispose of halogenated organic waste and aqueous DMF streams according to EHS regulations.

References

  • Vertex AI Search. (2026). Search Results for Microwave Synthesis of Imidazoles. 5

  • Guidechem. (2022).[6] Synthesis route of 4-Bromo-1H-imidazole and N-alkylation protocols.

  • University of Otago. (n.d.). N-Alkylation of imidazoles: Regioselectivity and Medium Effects.

  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.

  • Thieme Connect. (2023). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Application to Azoles.

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis of Imidazole Derivatives.

Sources

Troubleshooting & Optimization

solvent selection for recrystallizing 4-bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Subject: Recrystallization Protocol for 4-bromo-1-(oxolan-3-yl)-1H-imidazole Ticket ID: #REC-IMD-4BR-OX Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify This compound . This molecule presents a unique challenge: it combines a polar, basic heteroaromatic core (imidazole) with a lipophilic, cyclic ether tail (tetrahydrofuran/oxolane).

Unlike simple imidazoles, the oxolane ring increases solubility in ethers and halogenated solvents, making standard "precipitation" methods prone to oiling out. Furthermore, the critical impurity is likely the 5-bromo regioisomer , which possesses distinct dipole properties that must be exploited for separation.

This guide provides a logic-driven solvent selection strategy, troubleshooting workflows, and specific protocols to achieve high purity.

Module 1: Solvent Selection Logic

The choice of solvent is not random; it is dictated by the competing polarities of the imidazole ring and the oxolane tail.

The Solubility Profile
  • The Imidazole Core: High polarity, H-bond acceptor (N3). Soluble in alcohols, water (pH dependent), and polar aprotics.

  • The Oxolane Tail: Moderate lipophilicity, ether linkage. Increases solubility in THF, DCM, and EtOAc; decreases solubility in water.

  • The Bromo Substituent: Increases lipophilicity and density; introduces potential for halogen bonding.

Recommended Solvent Systems
Solvent RoleRecommended SolventTechnical Rationale
Primary Solvent (Dissolver) Ethyl Acetate (EtOAc) Gold Standard. Moderate polarity dissolves the compound hot but allows crystallization cold.
Primary Solvent (Alternative) Toluene Isomer Discriminator. Excellent for separating 4-bromo vs. 5-bromo isomers due to pi-stacking interactions.
Primary Solvent (Polar) Isopropyl Alcohol (IPA) Use only if the compound is too insoluble in EtOAc. Risk of solvolysis is low, but solubility may be too high.
Anti-Solvent (Crasher) n-Heptane Preferred over Hexane (higher BP, safer). Miscible with EtOAc/Toluene; induces controlled saturation.
Anti-Solvent (Alternative) MTBE Methyl tert-butyl ether. Good for "oiling out" issues as it has intermediate polarity.
Avoid Water The oxolane ring creates a "gumming" risk in water. Only use if pH manipulation is part of the strategy.
Avoid DCM / THF Solubility is likely too high even at -20°C. Hard to crystallize from.

Module 2: Decision Matrix & Workflow

Do not guess. Follow this logical flow to select your system.

SolventSelection Start START: Solubility Test (100 mg) SolubleCold Soluble at Room Temp? Start->SolubleCold SolubleHot Soluble at Reflux? SolubleCold->SolubleHot No BinarySystem Requires Binary System (Solvent + Anti-solvent) SolubleCold->BinarySystem Yes (Too Soluble) GoodSingle Candidate for Single Solvent (Cool to 0°C) SolubleHot->GoodSingle Yes SwitchSolvent Switch to More Polar Solvent (e.g., Toluene -> EtOAc -> IPA) SolubleHot->SwitchSolvent No (Insoluble) Slow Cool -> Seed -> Filter Slow Cool -> Seed -> Filter GoodSingle->Slow Cool -> Seed -> Filter Add Anti-solvent (Heptane)\nat Reflux until Cloud Point Add Anti-solvent (Heptane) at Reflux until Cloud Point BinarySystem->Add Anti-solvent (Heptane)\nat Reflux until Cloud Point

Figure 1: Solvent Screening Decision Tree. Use this logic to determine if a single solvent (ideal) or binary system (necessary for high solubility compounds) is required.

Module 3: Experimental Protocols

Protocol A: The "Toluene Scrub" (For Isomer Purity)

Best for: Removing the 5-bromo regioisomer.

  • Dissolution: Suspend crude solid in Toluene (5 mL per gram).

  • Heating: Heat to 80-90°C. If not fully dissolved, add Toluene in 0.5 mL increments.

    • Note: If purity is low, some dark tar may remain insoluble. Decant the hot clear supernatant away from this tar.

  • Cooling: Allow to cool slowly to RT (25°C) over 2 hours with gentle stirring.

  • Crystallization: The 4-bromo isomer (typically higher melting/more symmetric) should crystallize. The 5-bromo isomer often remains in the mother liquor.

  • Filtration: Filter and wash with cold Toluene.

Protocol B: EtOAc/Heptane Displacement (For Chemical Purity)

Best for: General cleanup of salts and reaction byproducts.

  • Dissolution: Dissolve crude in minimum hot Ethyl Acetate (Reflux, ~77°C).

  • Anti-Solvent Addition: While refluxing, add n-Heptane dropwise.

  • The Cloud Point: Stop adding Heptane the moment a faint turbidity (cloudiness) persists.

  • Back-Off: Add 1-2 mL of pure EtOAc to clear the solution again.

  • Controlled Cooling: Turn off heat. Let the flask sit in the oil bath as it cools to RT.

    • Critical Step: Seed with a pure crystal at ~45°C to prevent oiling.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (turning into a goo) instead of crystallizing. Why?

A: This is common with oxolane-containing molecules. It happens when the compound separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation).

  • The Fix:

    • Reheat to dissolve the oil.

    • Seed: You must add a seed crystal of pure product when the solution is slightly supersaturated but still hot.

    • Slow Down: Rapid cooling traps impurities that lower the melting point, causing oiling. Wrap the flask in foil/cotton to cool slower.

    • Change Solvent: Switch from Heptane to MTBE as the anti-solvent. MTBE solvates the "oily" state better, forcing a transition to solid.

Q2: How do I know if I have the 4-bromo or 5-bromo isomer?

A: You cannot rely on melting point alone for mixed isomers.

  • NMR Diagnostic: In 1H NMR (CDCl3), the C2-H and C5-H protons of the imidazole ring have distinct shifts. The 4-bromo isomer typically shows a distinct cross-coupling pattern or shift difference compared to the 5-bromo.

  • TLC: Run TLC in 50% EtOAc/Hexane. The isomers often have slightly different Rf values (4-bromo is usually less polar/higher Rf due to symmetry).

Q3: The crystals are yellow/brown. Is it pure?

A: No. Bromo-imidazoles are light-sensitive and can undergo slow debromination or oxidation, liberating elemental bromine (brown color).

  • The Fix: Wash the dissolved crude organic layer with 10% Sodium Thiosulfate solution before attempting recrystallization. This reduces active bromine species and clears the color.

Module 5: Mechanism of Impurity Rejection

Understanding why the separation works helps you troubleshoot.

IsomerSeparation Mixture Crude Mixture (4-Br + 5-Br Isomers) Interaction Pi-Stacking & Dipole Interactions Mixture->Interaction Dissolve @ 90°C Solvent Toluene (Non-polar/Aromatic) Solvent->Interaction Precipitate Solid Crystal (Enriched 4-Br) Interaction->Precipitate Thermodynamic Product (Better Packing) Liquor Mother Liquor (Enriched 5-Br) Interaction->Liquor Kinetic/More Soluble Isomer

Figure 2: Regioisomer Separation Logic. Toluene exploits the subtle differences in crystal packing energy between the 4-bromo and 5-bromo isomers.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent properties).
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
  • Hosten, E. C.; Betz, R. "Crystal structure of 4-bromo-1H-imidazole".[1] Zeitschrift für Kristallographie, 2015 , 230(1), 27-28.[1] Link (Provides crystallographic data on the core 4-bromo-imidazole moiety).

  • Pfizer Inc. "Process for the preparation of imidazole derivatives." U.S. Patent 20,120,258,986, 2012 . (Describes purification of N-alkylated imidazoles). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Bromo-imidazoles may be skin irritants and sensitizers.

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-bromo-1-(oxolan-3-yl)-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-bromo-1-(oxolan-3-yl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The bulky oxolanyl group at the N1 position introduces significant steric hindrance, which can pose challenges in various coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these obstacles and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, with a focus on overcoming steric hindrance.

Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate are most commonly attributed to the steric bulk of the N1-oxolanyl group, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1] Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection: This is the most critical factor. The steric hindrance necessitates the use of specialized palladium catalysts and bulky, electron-rich phosphine ligands that can promote the reaction.

  • Rationale: Bulky ligands can accelerate the rate of reductive elimination and stabilize the palladium(0) species, preventing catalyst decomposition.[2] They also create a more open coordination sphere around the palladium center, which can better accommodate the sterically demanding substrates.

  • Recommended Catalyst Systems:

Catalyst SystemKey Features & Advantages
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) Highly effective for sterically hindered substrates. Promotes efficient oxidative addition and reductive elimination.
[Pd(IPr)Cl₂]₂ or other Pd-NHC complexes N-Heterocyclic carbene (NHC) ligands are strong sigma-donors and can be very effective for challenging couplings.[3]
Pd(PPh₃)₄ A more traditional catalyst, may require higher temperatures and longer reaction times. Can be effective for less hindered boronic acids.

2. Base and Solvent Optimization:

  • Base: The choice of base is crucial for activating the boronic acid.[1] For sterically hindered couplings, a stronger, non-nucleophilic base is often required.

    • Recommendations: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger bases such as Cs₂CO₃ , K₃PO₄ , or t-BuOK .

  • Solvent: The solvent system should be able to dissolve all reactants and facilitate the reaction at the required temperature.

    • Recommendations: Aprotic polar solvents like 1,4-dioxane , toluene , or DMF are commonly used. A mixture of solvents, such as toluene/water or dioxane/water , can also be effective.

3. Reaction Temperature and Time:

  • Rationale: Due to the higher activation energy associated with sterically hindered substrates, increased reaction temperatures are often necessary to drive the reaction to completion.

  • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C . Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow: Optimizing a Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_start Initial Low Yield cluster_optimization Troubleshooting Steps cluster_outcome Improved Outcome start Low Yield with Pd(PPh₃)₄ / Na₂CO₃ in Dioxane/H₂O at 80°C ligand Change Ligand: Use SPhos or XPhos start->ligand Step 1: Ligand Screening base Change Base: Use Cs₂CO₃ or K₃PO₄ ligand->base Step 2: Base Optimization temp Increase Temperature: 100-110°C base->temp Step 3: Temperature Increase outcome Improved Yield of Coupled Product temp->outcome

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.

Issue 2: Poor Reactivity in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is sluggish and gives a low yield of the desired amino-imidazole. What can I do to improve this?

Answer:

Similar to the Suzuki coupling, the steric hindrance from the oxolanyl group is a major challenge in Buchwald-Hartwig amination.[4][5] The bulky N1-substituent can hinder the approach of the amine to the palladium center and slow down the reductive elimination step.[6]

1. Ligand Selection is Paramount:

  • Rationale: For Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands are essential for promoting the C-N bond formation with sterically demanding substrates.[2] These ligands facilitate both the oxidative addition and the crucial C-N reductive elimination.

  • Recommended Ligands:

    • Josiphos-type ligands (e.g., tBuXPhos, tBuBrettPhos): These are often the ligands of choice for challenging aminations.[7]

    • Buchwald-type biaryl ligands (e.g., XPhos, SPhos): Also highly effective for coupling hindered substrates.

2. Choice of Base:

  • Rationale: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex.

  • Recommendations: NaOtBu or K₂CO₃/Cs₂CO₃ are commonly used. For more sensitive substrates, a weaker base like K₃PO₄ might be beneficial to minimize side reactions.

3. Catalyst Precursor:

  • Rationale: The choice of palladium precursor can influence the activation of the catalyst.

  • Recommendations: While Pd(OAc)₂ and Pd₂(dba)₃ are standard, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better results and more consistent catalyst activity.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the amine (1.2 eq), the phosphine ligand (e.g., tBuXPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Add the base (e.g., NaOtBu, 1.4 eq).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Competing Reactions and Side Products in Sonogashira Couplings

Question: When I perform a Sonogashira coupling with this compound and a terminal alkyne, I observe the formation of significant amounts of homocoupled alkyne (Glaser coupling) and decomposition of my starting material. How can I suppress these side reactions?

Answer:

The Sonogashira reaction is sensitive to reaction conditions, and the steric hindrance of your substrate can exacerbate side reactions.[8][9]

1. Copper Co-catalyst Concentration:

  • Rationale: While copper(I) is a co-catalyst for the Sonogashira reaction, it is also a catalyst for the oxidative homocoupling of alkynes (Glaser coupling).[10] With sterically hindered substrates, the desired cross-coupling can be slow, allowing the Glaser coupling to become a major competing pathway.

  • Recommendation: Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum required for catalysis (e.g., 1-2 mol%). In some cases, a "copper-free" Sonogashira protocol may be beneficial.[11]

2. Amine Base and Solvent:

  • Rationale: The amine base is crucial for both the palladium and copper catalytic cycles.[9]

  • Recommendations: A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used. The solvent should be carefully chosen to ensure all components remain in solution. THF or DMF are common choices.

3. Reaction Conditions:

  • Rationale: Running the reaction under strictly anaerobic conditions is critical to prevent the oxidation of the copper(I) catalyst and the alkyne.

  • Recommendation: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Logical Relationship of Sonogashira Side Reactions

Sonogashira_Side_Reactions main_reaction Desired Sonogashira Coupling side_reaction Glaser Homocoupling conditions Reaction Conditions conditions->main_reaction Optimized [CuI] Anaerobic conditions->side_reaction High [CuI] Presence of O₂

Caption: Factors influencing the outcome of Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Does the oxolanyl group on the nitrogen affect the electronic properties of the imidazole ring?

A1: Yes, the N-substituent can influence the aromaticity and electronic distribution of the imidazole ring.[12][13] While the primary effect of the oxolanyl group is steric, its electron-donating character can slightly increase the electron density of the imidazole ring, which can influence its reactivity in certain reactions.

Q2: Are there any alternative coupling reactions I can try if Suzuki, Buchwald-Hartwig, and Sonogashira reactions are all failing?

A2: Yes, if the standard palladium-catalyzed cross-coupling reactions are not providing the desired results, you might consider other coupling strategies:

  • Stille Coupling: This involves the reaction with an organotin reagent. It can sometimes be effective for substrates that are challenging in Suzuki couplings.

  • Negishi Coupling: This reaction utilizes an organozinc reagent and can be highly effective for the formation of C-C bonds.[14]

  • Copper-Catalyzed Couplings (Ullmann-type reactions): For C-N bond formation, copper-catalyzed methods can be a viable alternative to the Buchwald-Hartwig amination, sometimes under milder conditions.[15]

Q3: How can I synthesize the starting material, this compound?

A3: The synthesis typically involves two main steps:

  • Bromination of Imidazole: Imidazole can be brominated at the 4(5)-position using a suitable brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS) in DMF.[16]

  • N-Alkylation: The resulting 4-bromo-1H-imidazole can then be alkylated with a suitable oxolane-based electrophile, such as 3-bromooxolane or oxolan-3-yl tosylate, in the presence of a base like NaH or K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.

Q4: What is the best way to monitor the progress of these reactions?

A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick and easy way to visualize the consumption of the starting material and the formation of the product.

  • LC-MS: Confirms the mass of the product and can help identify any side products, providing a more detailed picture of the reaction progress.

References

  • Boyd, R. J., & Edgecombe, K. E. (2010). Effect of the nature of the substituent in N-alkylimidazole ligands on the outcome of deprotonation: ring opening versus the formation of N-heterocyclic carbene complexes. Dalton Transactions, 39(35), 8306–8313. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Retrieved from [Link]

  • ACS Publications. (2017, April 10). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]

  • MDPI. (2026, February 14). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Retrieved from [Link]

  • PubMed. (2014, September 19). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2021, February 17). Imidazoles Syntheses, reactions and uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2024, June 28). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A general route to 4-substituted imidazoles. Retrieved from [Link]

  • ACS Publications. (2013, September 17). Design, Preparation, and Implementation of an Imidazole-Based Chiral Biaryl P,N-Ligand for Asymmetric Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2024, April 22). Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]

  • Scripta Scientifica Pharmaceutica. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]

  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]

  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • ACS Publications. (2014, August 25). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • MDPI. (2022, February 9). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Retrieved from [Link]

  • SJSU ScholarWorks. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. Retrieved from [Link]

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • National Institutes of Health. (2022, December 9). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]

  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

Sources

stability of 4-bromo-1-(oxolan-3-yl)-1H-imidazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Basic Media

Welcome to the technical support center for 4-bromo-1-(oxolan-3-yl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under basic experimental conditions. The following information is curated by our senior application scientists to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

The main stability concerns for this compound in the presence of a base stem from the inherent chemical properties of the N-substituted 4-bromoimidazole core. Imidazole itself is amphoteric, meaning it can act as both an acid and a base[1][2]. The key potential instabilities are:

  • Deprotonation at C2: The proton at the C2 position of the imidazole ring can be abstracted by a strong base. The resulting carbanion can be a reactive intermediate, potentially leading to decomposition or unwanted side reactions. The electron-withdrawing nature of the adjacent nitrogen atoms makes this proton the most acidic on the imidazole ring itself.

  • Nucleophilic Attack: While the imidazole ring is generally resistant to nucleophilic attack, strong nucleophiles present in basic media (e.g., hydroxide, alkoxides) could potentially react, especially if the ring is activated in some way[3].

  • Debromination: Although less common without a catalyst, reductive debromination can occur under certain conditions, leading to the formation of the corresponding debrominated imidazole.

  • Degradation of the Oxolane Ring: The oxolane (tetrahydrofuran) moiety is generally stable, but very strong bases at elevated temperatures could potentially promote ring-opening or other degradation pathways, though this is less likely than reactions involving the bromoimidazole core.

Q2: How does the oxolane substituent affect the stability of the imidazole ring?

The N-1 oxolan-3-yl group is primarily an alkyl substituent. N-alkylation of imidazoles generally increases their basicity compared to unsubstituted imidazole[3]. The ether oxygen in the oxolane ring is electron-withdrawing through induction, which could slightly increase the acidity of the C2 proton compared to a simple N-alkyl imidazole. However, this effect is likely to be modest. The substituent is not expected to introduce any unique, highly reactive pathways under typical basic conditions but its steric bulk could influence the accessibility of the C2 and C5 positions.

Q3: What is the expected pKa of this compound?

The pKa of the conjugate acid of imidazole is approximately 7.0[1]. For N-alkylated imidazoles, this value can vary. The key pKa value of concern under basic conditions is that of the C-H protons on the imidazole ring. While not commonly tabulated for C-H acids of this type, deprotonation at C2 with strong bases like organolithiums is a known reaction for N-substituted imidazoles, implying a pKa that is accessible to very strong, but not common inorganic, bases. For practical purposes, you should not expect significant deprotonation at C2 with bases like alkali metal hydroxides or carbonates.

Q4: Can I use common inorganic bases like NaOH, K₂CO₃, or Cs₂CO₃ with this compound?

Yes, these bases are commonly used in reactions involving bromoimidazoles, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions[4]. However, the stability will be condition-dependent.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are generally considered milder and are often a good first choice. They are less likely to cause degradation than strong hydroxides.

  • Hydroxides (NaOH, KOH): These are stronger bases and increase the risk of hydrolysis or other degradation pathways, especially at elevated temperatures. Their use should be approached with caution and monitored carefully. A forced degradation study is recommended to understand the compound's tolerance to these conditions[5].

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or no yield in a cross-coupling reaction (e.g., Suzuki, Heck).
  • Potential Cause 1: Degradation of the starting material.

    • Why it happens: The combination of base, temperature, and solvent may be too harsh, leading to the decomposition of your this compound before it can react. This is more likely with strong bases like hydroxides or at high temperatures.

    • Solution:

      • Run a control experiment: Subject your starting material to the reaction conditions (base, solvent, temperature) without the catalyst and coupling partner. Monitor the stability over time using TLC or LC-MS.

      • Screen milder bases: If degradation is observed, switch to a weaker base. A good screening order would be from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄) before using hydroxides.

      • Lower the reaction temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Potential Cause 2: Formation of a stable, unreactive complex.

    • Why it happens: The nitrogen atoms in the imidazole ring can coordinate to the metal catalyst (e.g., Palladium), potentially leading to catalyst inhibition or the formation of an off-cycle, unreactive species.

    • Solution:

      • Increase catalyst loading: A modest increase in the catalyst or ligand concentration may overcome this inhibition.

      • Choose a different ligand: Some ligands are better at preventing or breaking up such complexes. Consult the literature for ligands that are well-suited for N-heterocyclic substrates.

Issue 2: An unexpected major side product is observed by LC-MS or NMR.
  • Potential Cause 1: Debromination.

    • Why it happens: The bromine atom is replaced by a hydrogen. This can sometimes be a side reaction in palladium-catalyzed processes, particularly if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient[6].

    • Solution:

      • Ensure anhydrous conditions: Water can sometimes be a proton source for this side reaction.

      • Re-evaluate your phosphine ligand and base: The choice of ligand and base can significantly influence the rates of reductive elimination versus other pathways.

  • Potential Cause 2: Isomerization or ring-opening.

    • Why it happens: Under very harsh basic conditions, deprotonation at C2 could initiate a cascade of reactions leading to rearranged products.

    • Solution:

      • Characterize the side product: If possible, isolate and get a full NMR and high-resolution mass spectrum to identify the structure. This will give you crucial mechanistic clues.

      • Use milder conditions: This is the most direct way to avoid such pathways. Revert to milder bases and lower temperatures.

Issue 3: The reaction mixture turns dark or forms a lot of baseline material on TLC.
  • Potential Cause: Gross decomposition.

    • Why it happens: The reaction conditions are far too aggressive for the substrate. This can be due to a combination of a strong base, high temperature, and a reactive solvent.

    • Solution:

      • Systematically reduce the harshness of the conditions. Start by significantly lowering the temperature. If that is not effective, switch to a much milder base.

      • Solvent choice: Ensure your solvent is stable to the basic conditions and is not participating in the decomposition. For example, using an alcohol with a strong base will generate the corresponding alkoxide, which may have different reactivity.

Experimental Protocols & Methodologies

Protocol 1: Assessing the Stability of this compound to Basic Conditions

This protocol outlines a systematic approach to evaluating the stability of your compound under various basic conditions, a crucial step before proceeding with reactions.[7][8][9]

Objective: To determine the rate and extent of degradation of the title compound in the presence of different bases and at different temperatures.

Materials:

  • This compound

  • Selected bases (e.g., 1M NaOH, 1M K₂CO₃)

  • Reaction solvent (e.g., Dioxane, DMF, Acetonitrile)

  • Internal standard (a stable, non-reactive compound)

  • HPLC or LC-MS system

  • Thermostated reaction block or oil bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen reaction solvent.

    • Prepare a separate stock solution of the internal standard.

  • Reaction Setup:

    • In separate vials, combine the stock solution of the imidazole, the internal standard, and the solvent.

    • Add the basic solution (e.g., 1M NaOH) to start the experiment. Prepare a control vial with water or no base.

    • Set up parallel experiments at different temperatures (e.g., 25 °C, 50 °C, 80 °C).

  • Time-Point Analysis:

    • At specified time points (e.g., t=0, 1h, 4h, 8h, 24h), withdraw an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the aliquot with an acidic solution (e.g., 1M HCl) to stop further degradation.

    • Dilute the quenched sample to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants[10][11].

    • Monitor the peak area of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Calculate the degradation rate if possible.

Data Interpretation Table:

Base (1M aq.)Temperature (°C)% Remaining after 8h% Remaining after 24hDegradants Observed (LC-MS)
None (Control)80>99%>99%None
K₂CO₃8098%95%Minor peak at RRT 0.8
NaOH2599%97%Minor peak at RRT 0.8
NaOH8065%40%Major peaks at RRT 0.8, 0.65

This is an example table with hypothetical data.

Protocol 2: General Procedure for a Suzuki Coupling Reaction

Objective: To perform a Suzuki coupling reaction while minimizing the degradation of the starting material.

Procedure:

  • Reagent Preparation:

    • Degas all solvents thoroughly.

    • Ensure the boronic acid, base, and catalyst are dry and of high purity.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the solvent (e.g., Dioxane/Water 4:1).

    • Bubble the inert gas through the mixture for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution:

    • Heat the reaction to the desired temperature (e.g., 80-90 °C).

    • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and consumption/degradation of the starting material.

  • Work-up:

    • Once the reaction is complete, cool to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

Visualizations: Pathways and Workflows

Below are diagrams illustrating potential degradation mechanisms and a standard workflow for stability analysis.

cluster_main Potential Degradation Pathways under Basic Conditions A This compound B Deprotonation at C2 (Strong Base, e.g., BuLi) A->B Base E Debromination (e.g., via reductive elimination in Pd-catalysis) A->E [Pd(0)], Base, H-source G Nucleophilic Attack (e.g., strong Nu at high T) A->G Nu- C C2-Anion Intermediate B->C D Ring Opening / Rearrangement C->D Further Reaction F 1-(oxolan-3-yl)-1H-imidazole E->F H Substitution/Degradation Products G->H

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solutions (Substrate, Internal Standard, Base) B Set up Reaction Vials (Control, Test Conditions - Base, Temp) A->B C Incubate at Defined Temperatures B->C D Withdraw Aliquots at Time Points (t=0, 1, 4, 8, 24h) C->D E Quench Reaction (Neutralize with Acid) D->E F Dilute for Analysis E->F G Analyze by Stability-Indicating HPLC or LC-MS F->G H Quantify Remaining Substrate vs. Internal Standard G->H I Plot % Remaining vs. Time & Identify Degradants H->I

Caption: Workflow for conducting a basic stability study.

References

  • pKa of imidazoles. (2017). Chemistry Stack Exchange. [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 799. [Link]

  • Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. (2018). The Truth Pill. [Link]

  • Imidazole. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • De Schutter, A., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(2), 759-768. [Link]

  • WHO Expert Committee on Specifications for Pharmaceutical Preparations. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Chemical Reviews, 110(4), 1966-2041. [Link]

  • Chen, Y., et al. (2019). Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines enabled by establishing a partial separation method. New Journal of Chemistry, 43(34), 13583-13592. [Link]

  • Kormány, R., et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Separations, 10(1), 15. [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]

  • Shirotani, K., et al. (2016). Preparation Techniques for the Analysis of Stable Bromine Isotopes. In Handbook of Environmental Isotope Geochemistry (pp. 1-17). [Link]

  • Sharma, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research, 9(8), 1-12. [Link]

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  • Khan, I., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Journal of Molecular Structure, 1308, 138032. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3334-3343. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

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  • Deodhe, S. T., et al. (2017). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation: Assay Development and Validation. Eurasian Journal of Analytical Chemistry, 12(2), 3-16. [Link]

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  • Vasile, C., et al. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(1), 79-85. [Link]

  • Kumar, A., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Organic Chemistry: Current Research, 4(2). [Link]

  • Scheme 1 (i) Imidazole, TBS-Cl, DMF, 82%; (ii) NaBH 4 , THF, MeOH, 83%... (n.d.). ResearchGate. [Link]

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  • Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (n.d.). Journal of Chemical Research, Synopses, (1), 2-3. [Link]

  • Moghadasi, Z., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

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  • Ceylan, S., & Yavari, I. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-534. [Link]

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Technical Support Center: Optimizing Reaction Temperature for Oxolan-3-yl Imidazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of oxolan-3-yl imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for optimizing one of the most critical parameters in your reaction: temperature . Whether you are facing low yields, impurity formation, or challenges with scalability, this resource offers in-depth troubleshooting guides and frequently asked questions to navigate these issues effectively.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationship between temperature and reaction outcomes.

Q1: My reaction yield is very low, or I'm observing no product formation. How can temperature be the cause?

A1: Low or no yield is a common problem directly linked to reaction kinetics and thermodynamics, both of which are heavily influenced by temperature.

  • Cause 1: Insufficient Activation Energy. The reaction temperature may be too low to overcome the activation energy barrier required for the cyclization and formation of the imidazole ring.

  • Cause 2: Reactant or Product Decomposition. Conversely, if the temperature is too high, your starting materials, intermediates, or the final oxolan-3-yl imidazole product may be thermally unstable and decompose, leading to a significant drop in yield.[1] The thermal stability of imidazole-based compounds can vary significantly based on their substitution patterns.[2][3][4]

  • Cause 3: Undesirable Side Reactions Favored at Suboptimal Temperatures. An incorrect temperature can promote alternative reaction pathways, consuming your starting materials to generate byproducts instead of the desired product.

Solution: Systematic Temperature Screening

A systematic screening study is the most effective way to identify the optimal temperature.

Experimental Protocol: Temperature Screening Study

  • Setup: Prepare several identical small-scale reactions in parallel (e.g., in a multi-well reaction block or several vials). Ensure all other parameters (reactant stoichiometry, concentration, solvent, and catalyst) are kept constant.

  • Temperature Range Selection: Choose a broad but logical temperature range. For conventional heating in a solvent like DMSO or DMF, a range of 80 °C to 160 °C is a reasonable starting point.[5] For microwave-assisted synthesis, you can explore temperatures well above the solvent's boiling point, for instance, from 100 °C to 180 °C.[6][7][8]

  • Execution: Run each reaction at a different, constant temperature (e.g., in 20 °C increments: 80 °C, 100 °C, 120 °C, 140 °C, 160 °C).

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 3h, 6h) using Thin Layer Chromatography (TLC) or LC-MS to assess both product formation and starting material consumption.

  • Analysis: After a fixed reaction time, quench all reactions and analyze the crude product mixture by a quantitative method (e.g., qNMR or LC-MS with a standard) to determine the yield and purity at each temperature.

  • Refinement: Once an optimal temperature window is identified, you can perform a second, more focused screening with smaller temperature increments (e.g., 5-10 °C) within that range to pinpoint the ideal condition.

Q2: My reaction produces a significant amount of impurities. How can I use temperature to improve the product's purity?

A2: The formation of multiple byproducts is often a sign that the reaction temperature is too high, promoting undesired side reactions.

  • Causality: High temperatures can provide sufficient energy for alternative, higher-activation-energy pathways to compete with the desired reaction. This can include polymerization, oxidation (if the reaction is sensitive to air), or the formation of regioisomers.[6] For instance, in some imidazole syntheses, different isomers can form, and temperature can influence the selectivity.[6]

Solution: Incremental Temperature Reduction

  • Identify the Optimal Temperature for Yield: First, use the screening protocol from Q1 to find the temperature that gives the highest crude yield.

  • Reduce Temperature Incrementally: From this temperature, run a series of reactions, decreasing the temperature by 10 °C for each run.

  • Analyze Impurity Profile: Carefully analyze the impurity profile for each reaction using LC-MS or HPLC. You will often find a temperature that provides the best balance between an acceptable reaction rate and minimal byproduct formation.

  • Consider Thermal Stability: Investigate the thermal stability of your starting materials and the final product using techniques like Thermogravimetric Analysis (TGA) if persistent degradation is suspected.[1]

Data Presentation: Effect of Temperature on Yield and Purity

Reaction TemperatureReaction TimeYield (%)Purity (%) (by HPLC)Key Byproduct(s) (%)
160 °C1 h7565Byproduct A (20%), Byproduct B (10%)
140 °C1 h7788Byproduct A (8%), Byproduct B (2%)
120 °C3 h7195Byproduct A (3%)
100 °C8 h5598Byproduct A (<1%)

This table illustrates a hypothetical scenario where lowering the temperature from 160 °C to 120 °C significantly improves purity with only a minor drop in yield, although requiring a longer reaction time.

Q3: My reaction starts well but then stalls and never reaches completion. Can this be a temperature issue?

A3: Yes, a stalling reaction can be related to temperature, especially when considering heat transfer and catalyst activity.

  • Cause 1: Inefficient Heat Transfer. In larger-scale reactions, poor mixing or inadequate heating can create cold spots within the reactor, causing the bulk of the mixture to be at a lower temperature than the setpoint of the heating mantle. This is exacerbated by the fact that as vessel size increases, the surface-area-to-volume ratio decreases, making efficient heating more challenging.[9][10][11]

  • Cause 2: Catalyst Deactivation. If your synthesis uses a catalyst, it may have an optimal operating temperature range. Temperatures that are too high or too low might lead to its deactivation over time.

  • Cause 3: Reaching Equilibrium. The reaction may have reached a thermodynamic equilibrium that is unfavorable for complete conversion at that specific temperature.

Solution: Optimizing Heat Transfer and Temperature

  • Ensure Uniform Heating: For bench-scale reactions, ensure vigorous stirring and that the reaction vessel is properly immersed in the heating bath. For larger reactors, verify that the stirring mechanism and heating jacket are functioning optimally to ensure a homogenous temperature throughout the mixture.[12]

  • Gradual Temperature Increase: If the reaction stalls, try increasing the temperature by 10-20 °C and monitor if the reaction proceeds.[6]

  • Microwave Synthesis: Consider using a dedicated microwave reactor, as microwave irradiation provides rapid and uniform "in-core" heating, which can overcome heat transfer limitations seen in conventional heating.[13][14]

Visualization: Troubleshooting Workflow for Temperature-Related Issues

G start Problem Identified low_yield Low / No Yield start->low_yield impurities High Impurities start->impurities stalled Reaction Stalls start->stalled temp_too_low Cause: Temp Too Low? low_yield->temp_too_low Check kinetics temp_too_high Cause: Temp Too High? low_yield->temp_too_high impurities->temp_too_high Check byproducts heat_transfer Cause: Poor Heat Transfer? stalled->heat_transfer Check scale/mixing temp_too_low->temp_too_high  No increase_temp Solution: Increase Temp (Systematic Screen) temp_too_low->increase_temp  Yes decrease_temp Solution: Decrease Temp (Incremental Steps) temp_too_high->decrease_temp  Yes heat_transfer->temp_too_low  No improve_stirring Solution: Improve Stirring / Use Microwave heat_transfer->improve_stirring  Yes end Problem Resolved increase_temp->end decrease_temp->end improve_stirring->end

Caption: A decision tree for troubleshooting common temperature-related issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my oxolan-3-yl imidazole synthesis?

A1: The optimal temperature is highly substrate and system-dependent. However, a good starting point for many imidazole syntheses, such as the Debus-Radziszewski or related multi-component reactions, is often the reflux temperature of the chosen solvent.[15] For high-boiling point polar aprotic solvents like DMSO, this can be quite high. A more controlled approach is to start screening at around 120-140 °C .[5][16] One study on a related imidazole synthesis found 140 °C to be optimal, as increasing to 160 °C decreased the yield.[5] For microwave-assisted syntheses, a starting temperature of 150 °C is common, as higher temperatures can often be safely achieved, dramatically reducing reaction times.[7][8]

Q2: How does microwave heating compare to conventional oil bath heating for temperature optimization?

A2: Both methods are effective, but they differ significantly in their mechanism and efficiency. Microwave heating often provides distinct advantages for optimization and discovery chemistry.[8]

Comparison: Conventional vs. Microwave Heating

FeatureConventional Heating (Oil Bath)Microwave-Assisted Organic Synthesis (MAOS)
Heating Mechanism Conduction/Convection: Heat transfers from the bath, through the vessel wall, into the solvent.[13]Dielectric Heating: Microwaves directly energize polar molecules in the mixture, causing rapid, uniform heating.[13][14]
Heating Speed Slow, can lead to thermal gradients.Extremely rapid (e.g., 4-8 °C per second), uniform "in-core" heating.[8]
Temperature Control Good, but measures the bath temp, not always the true internal temp.Excellent, with internal IR or fiber optic sensors providing precise control of the reaction mixture's temperature.[13]
Accessible Temps Limited by the solvent's atmospheric boiling point.Can superheat solvents in sealed vessels, allowing for temperatures far above their boiling points (e.g., up to 300 °C).[7][13]
Typical Outcome Longer reaction times.Significantly shorter reaction times (minutes vs. hours) and often improved yields.[8]
Scalability Well-established for large-scale production.Can be challenging, though continuous flow microwave reactors are emerging.
Q3: When scaling up my reaction from 1g to 100g, what temperature considerations are most important?

A3: Temperature control becomes paramount during scale-up due to changes in heat transfer physics. The most critical concept to understand is the surface-area-to-volume ratio .[10][11]

  • The Problem: As you increase the reactor volume, the volume increases by the cube of the vessel's radius (r³), but the surface area available for heat exchange only increases by the square of the radius (r²).[9][10]

  • The Consequence: This means large reactors are much less efficient at dissipating heat than small laboratory flasks.

  • Safety Risk: For an exothermic reaction, the heat generated can overwhelm the cooling capacity of the reactor, leading to a dangerous, uncontrolled temperature increase known as a thermal runaway .[9]

Key Actions for Scale-Up:

  • Characterize Reaction Energetics: Use reaction calorimetry at the lab scale to determine the heat of reaction and understand how quickly heat is generated.[12][17]

  • Re-optimize Temperature: Do not assume the optimal temperature at 1g scale will be the safest or most effective at 100g. It may be necessary to run the reaction at a lower temperature to maintain control.

  • Control Reagent Addition: For highly exothermic processes, switch to a semi-batch process where one reagent is added slowly, allowing the rate of addition to control the rate of heat generation.[9]

  • Ensure Engineering Controls: Verify that the plant reactor has sufficient cooling capacity, proper agitation, and emergency venting systems designed to handle the thermal load of your process.[9]

Visualization: Experimental Workflow for Temperature Optimization

G start Define Reaction (Substrates, Solvent, Catalyst) small_scale Step 1: Small-Scale Broad Temp. Screen (e.g., 80-160°C, 20°C steps) start->small_scale analyze1 Analyze Yield & Purity (TLC, LC-MS) small_scale->analyze1 optimal_window Identify Optimal Temperature Window analyze1->optimal_window fine_tune Step 2: Fine-Tuning (e.g., 115-135°C, 5°C steps) optimal_window->fine_tune analyze2 Analyze Yield & Purity (HPLC, qNMR) fine_tune->analyze2 final_temp Determine Final Optimal Temperature analyze2->final_temp scale_up Step 3: Scale-Up Considerations final_temp->scale_up calorimetry Perform Reaction Calorimetry (Assess Exotherm) scale_up->calorimetry revalidate Re-validate & Adjust Temp for Safe Operation calorimetry->revalidate end Final Optimized Protocol revalidate->end

Caption: A stepwise workflow for systematic reaction temperature optimization.

References
  • Heat Transfer and Process Scale-up - Mettler Toledo.
  • Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole - ACS Publications. Available from: [Link]

  • Technical Support Center: Optimizing Imidazole Derivative Synthesis - Benchchem.
  • Microwave-assisted synthesis | Anton Paar Wiki.
  • Imidazole Ring Formation Reactions: A Technical Support Center - Benchchem.
  • Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole - Benchchem.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Scale up heat transfer based on reaction calorimetry (Journal Article) | OSTI.GOV. Available from: [Link]

  • CN115626896A - Method for synthesizing imidazole compound - Google Patents.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available from: [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. Available from: [Link]

  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. Available from: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • 6 - Organic Syntheses Procedure. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available from: [Link]

  • Microwave irradiation assisted organic synthesis : r/Chempros - Reddit. Available from: [Link]

  • imidazole.pdf - CUTM Courseware. Available from: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. Available from: [Link]

  • Efficient Imidazole Derivative Synthesis | PDF | Aldehyde | Chlorine - Scribd. Available from: [Link]

  • Reaction conditions evaluation for imidazole synthesis. | Download Table - ResearchGate. Available from: [Link]

  • Problem with to synthesis of imidazole? - ResearchGate. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available from: [Link]

  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity - JOCPR. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available from: [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie -. Available from: [Link]

  • Thermally stable imidazole/heteropoly acid composite as a heterogeneous catalyst for m-xylene ammoxidation - Yonsei University. Available from: [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres | Request PDF - ResearchGate. Available from: [Link]

  • WO2016038632A1 - A one pot process for synthesis of oxazoline and imidazole compounds from glycerol - Google Patents.
  • Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems | Request PDF - ResearchGate. Available from: [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC. Available from: [Link]

Sources

Technical Guide: Solubilization Strategies for 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

[1][2][3]

Executive Summary & Diagnostic Assessment[1][2][3]

The Issue: Users frequently report precipitation or failure to dissolve when introducing 4-bromo-1-(oxolan-3-yl)-1H-imidazole (also known as 4-bromo-1-(tetrahydrofuran-3-yl)imidazole) into aqueous media.[1][2][3]

The Chemical Root Cause: This molecule presents a "perfect storm" for poor aqueous solubility due to three structural factors:

  • The Halogen Effect: The C4-bromo substituent is highly lipophilic and electron-withdrawing, significantly increasing the partition coefficient (LogP) and reducing the solvation energy in water.[1][2]

  • Basicity Suppression: While imidazoles are typically basic (pKa ~7), the electron-withdrawing nature of the bromine atom reduces the electron density on the N3 nitrogen.[2][3] This lowers the pKa of the conjugate acid (likely to the 3.0–4.5 range), meaning the molecule remains neutral (and insoluble) at physiological pH (7.4).[3]

  • The "Grease Ball" Effect: The oxolan-3-yl (tetrahydrofuran) ring, while containing an ether oxygen, adds significant steric bulk and carbon content, driving the molecule towards lipophilicity.[1][2]

The Solution: Solubilization requires overcoming the crystal lattice energy by either protonating the N3 nitrogen (pH manipulation) or shielding the lipophilic domains (co-solvents/complexation).[2][3]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best solubilization method for your specific application (in vitro, in vivo, or chemical synthesis).

Solubility_Decision_TreeStartStart: Define ApplicationApp_TypeApplication Type?Start->App_TypeIn_VitroCell Culture / AssayApp_Type->In_VitroIn_VivoAnimal Studies (IP/IV/Oral)App_Type->In_VivoChem_SynChemical SynthesisApp_Type->Chem_SynDMSO_TolIs DMSO tolerated? (<0.5%)In_Vitro->DMSO_TolRouteRoute of Admin?In_Vivo->RouteOrg_SolvUse Organic Solvents (DCM, THF, EtOAc)Chem_Syn->Org_SolvProtocol_AProtocol A: DMSO Stock + Stepwise DilutionDMSO_Tol->Protocol_AYesProtocol_CProtocol C: Cyclodextrin Complexation (HP-β-CD)DMSO_Tol->Protocol_CNo (Sensitive Cells)Route->Protocol_CSensitive IVProtocol_BProtocol B: Acidic Saline (pH Adjustment)Route->Protocol_BIV (Bolus)Protocol_DProtocol D: Lipid Formulation (Tween 80 / PEG 400)Route->Protocol_DOral / IP

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Detailed Protocols

Protocol A: The "Co-Solvent Spike" (Standard In Vitro Method)

Best for: High-throughput screening, enzyme assays, and robust cell lines.[1][3]

Mechanism: Creates a hyper-concentrated stock in a super-solvent (DMSO), utilizing the "kinetic solubility" window before precipitation occurs upon dilution.[1][2][3]

Step-by-Step:

  • Weighing: Accurately weigh the compound.

  • Primary Solubilization: Add 100% DMSO (anhydrous) to achieve a stock concentration of 10–50 mM .[1][2][3]

    • Note: Sonicate for 30–60 seconds. The solution should be clear and colorless/pale yellow.[1][2]

  • Intermediate Dilution (Critical Step): Do NOT pipette the DMSO stock directly into the cell media.[2][3] This causes "shock precipitation" (local high concentration).[1][2][3]

    • Prepare a 10x working solution in PBS or media. Add the DMSO stock dropwise to the vortexing PBS.[2][3]

  • Final Application: Add the 10x solution to your wells.

Troubleshooting Table:

Observation Cause Solution
Cloudiness upon dilution "Crash-out" precipitation Reduce stock concentration; warm PBS to 37°C before mixing.

| Cell toxicity | DMSO concentration > 0.5% | Switch to Protocol C (Cyclodextrins).[2][3] |

Protocol B: pH Adjustment (The Proton Switch)

Best for: Aqueous stock solutions where organic solvents are prohibited.[2][3]

Mechanism: The imidazole ring has a basic nitrogen (N3).[2][3] However, the electron-withdrawing bromine lowers the pKa significantly.[1][2] To solubilize it as a cation, you must drop the pH well below its pKa (likely requiring pH < 3.0).[1][3]

Step-by-Step:

  • Suspend the compound in water (it will float or sink as a solid).[2][3]

  • Add 1.0 M HCl dropwise while monitoring with a pH meter.

  • Target pH: You may need to reach pH 2.0–2.5 to achieve full dissolution.[1][2][3]

  • Once dissolved, dilute with saline.

    • Warning: If you neutralize the solution (raise pH back to 7.[2][3]4) too quickly or at high concentrations, the free base will precipitate immediately.[2][3]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo bioavailability and sensitive cell cultures.[2][3]

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3] The lipophilic bromo-imidazole core hides inside the hydrophobic cavity, while the hydrophilic exterior interacts with water.[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1][2][3]

  • Add the this compound powder to this vehicle.

  • Agitation: This is not instantaneous.[1][2][3] Place on a rotary shaker at room temperature for 4–6 hours or sonicate for 20 minutes.

  • Filtration: Filter sterilize (0.22 µm). The resulting solution is thermodynamically stable and resists precipitation upon dilution.[1][2]

Physicochemical Data Reference

PropertyValue (Estimated/Observed)Impact on Solubility
Molecular Weight ~217.06 g/mol Low MW aids dissolution, but packing energy dominates.[1][2][3]
LogP (Predicted) ~1.5 – 2.2Moderately lipophilic.[2][3] Requires hydrophobic carriers.[1][2]
pKa (Conjugate Acid) ~3.5 – 4.5CRITICAL: Much lower than standard imidazole (6.95).[1][2][3] Requires strong acid to protonate.[1][2]
H-Bond Donors 0No -NH or -OH to interact with water.[1][2][3]
H-Bond Acceptors 3 (N3, O-ether, N1)Allows interaction with water, but insufficient to overcome lipophilicity without help.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I see a precipitate immediately after adding my DMSO stock to the cell media. Why? A: This is the "Solvent Shift" effect.[1][2][3] The solubility of this compound drops logarithmically as the water content increases.[2]

  • Fix: Ensure your final concentration in media is below the thermodynamic solubility limit (likely <100 µM).[2][3] Also, try adding the DMSO stock to warm media (37°C) under rapid stirring to prevent local supersaturation.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is generally a poorer solvent for this specific class of halogenated heterocycles compared to DMSO.[1][2][3] Ethanol also has higher volatility, which can change concentrations over time in open-well plates.[1][2] DMSO is preferred for stock solutions.[1][2][3]

Q3: Is the oxolane (tetrahydrofuran) ring stable at low pH? A: Generally, yes.[2][3] The tetrahydrofuran ring is an ether and is stable to dilute acids (like 0.1 M HCl) used for solubilization.[3] However, avoid boiling in strong concentrated acids, which could eventually cleave the ether linkage.[1]

Q4: Why doesn't this dissolve in pH 6.0 buffer? Imidazole usually does. A: This is a common misconception.[1][2][3] The 4-bromo substituent is electron-withdrawing.[1][2][3] It pulls electron density away from the nitrogen, making it a weaker base.[1][2] While unsubstituted imidazole is protonated at pH 6, this derivative likely needs a pH of 3 or 4 to accept a proton and become water-soluble.[1][2]

References

  • PubChem. Compound Summary: 4-Bromo-1H-imidazole (Core Scaffold Properties).[1][2][3] National Library of Medicine.[1][2][3] [Link][3]

  • Journal of Pharmaceutical Sciences. Solubility Enhancement of Lipophilic Drugs Using Cyclodextrins. (General reference for Protocol C mechanics). [Link][3]

Validation & Comparative

Optimized HPLC Strategy for 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of kinase inhibitors and antifungal intermediates, 4-bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole serves as a critical scaffold. Its purity assessment presents a specific chromatographic challenge: the basic imidazole moiety (


) often exhibits severe peak tailing and poor resolution of regioisomers under standard acidic conditions.

This guide compares the conventional "Generic Acidic" approach against an optimized "High-pH Stability" strategy . While generic methods (0.1% Formic Acid) are common in high-throughput screening, they fail to meet the stringent linearity and peak symmetry requirements for GMP release testing of this molecule.

The Core Thesis: For imidazole-based intermediates, suppressing ionization via high pH (


) yields superior peak symmetry, higher loadability, and distinct separation of the critical 1,4- vs. 1,5- regioisomers compared to ion-pairing or acidic suppression.

Comparative Analysis: The "Generic" vs. "Optimized" Approach

The following table summarizes the experimental divergence between the standard approach and the recommended protocol.

FeatureMethod A: Generic Acidic (The "Trap") Method B: High-pH Optimized (Recommended)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.0)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse)Hybrid Silica C18 (e.g., Waters XBridge / Agilent HPH)
Analyte State Protonated (

)
Neutral / Free Base (

)
Interaction Mechanism Hydrophobic + Silanol Ion-Exchange (Secondary)Pure Hydrophobic Interaction
Tailing Factor (

)
Typically > 1.8 (Severe Tailing)0.9 – 1.2 (Symmetric)
Regioisomer Resolution Often co-elutes or poor resolution (

)
High Resolution (

)
MS Compatibility ExcellentExcellent (Volatile Buffer)
Scientific Insight: Why Method A Fails

At pH 2.7, the imidazole ring is fully protonated. While C18 columns are hydrophobic, residual silanol groups (


) on the silica surface remain active. The positively charged imidazole interacts electrostatically with these silanols, causing "drag" (tailing). This masks small impurity peaks eluting on the tail of the main peak.
Scientific Insight: Why Method B Succeeds

At pH 10.0, the imidazole is neutral. Secondary silanol interactions are eliminated. Furthermore, the neutral molecule is more hydrophobic, increasing retention and allowing for a higher percentage of organic solvent, which often improves the selectivity between the 4-bromo and 5-bromo regioisomers.

Method Development Decision Matrix

The following diagram illustrates the logical pathway used to select the High-pH strategy, ensuring compliance with Quality by Design (QbD) principles.

MethodSelection Start Analyte: 4-Bromo-1-(THF-3-yl)-imidazole (Basic, pKa ~7.0) CheckpH Initial Screening Standard Acidic (pH 3) Start->CheckpH ResultA Result: Tailing > 1.5 Resolution < 1.5 CheckpH->ResultA Decision Select Strategy ResultA->Decision Strat1 Strategy 1: Ion Pairing (Octanesulfonate) Decision->Strat1 Option A Strat2 Strategy 2: High pH (pH 10, Hybrid Silica) Decision->Strat2 Option B Eval1 Issues: Slow equilibration, Not MS compatible Strat1->Eval1 Eval2 Success: Neutral species, Sharp peaks, MS compatible Strat2->Eval2 Final Final Method: XBridge C18, 10mM NH4HCO3 Eval2->Final

Caption: QbD decision tree highlighting the shift from acidic screening to high-pH optimization to overcome imidazole tailing.

Detailed Experimental Protocol (Method B)

This protocol is validated to distinguish the target molecule from its synthetic precursors (4-bromoimidazole) and potential regioisomers.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: UHPLC or HPLC system (e.g., Agilent 1290 / Waters H-Class).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent High-pH stable column).
    • Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV at 225 nm (imidazole absorbance) and 254 nm.

  • Injection Volume:

    
    .
    
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Elution
8.060Linear Gradient
9.095Wash
11.095Hold Wash
11.15Re-equilibration
14.05End
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v). Crucial: Do not use 100% organic or acidic diluents which may distort early eluting peaks.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard:

    
     (100 ppm).
    

Validation Framework (ICH Q2(R2))

The validation must demonstrate that the method is suitable for its intended purpose (purity and assay).[1]

Specificity (Stress Testing)

Demonstrate separation of the main peak from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 24h)

    • Base (0.1 N NaOH, 24h)

    • Oxidation (3%

      
      )
      
  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 99.0%. Resolution (

    
    ) between main peak and nearest impurity > 1.5.
    
Linearity & Range[7][9]
  • Levels: 5 levels from LOQ to 120% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plots should show random distribution.
Accuracy (Recovery)

Since this is an intermediate, accuracy is assessed via "Spike Recovery".

  • Protocol: Spike known amounts of impurities (if available) or the analyte itself into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery

    
    .
    
Robustness (DoE Approach)

Vary critical parameters to ensure method stability.

  • pH:

    
    
    
  • Temperature:

    
    
    
  • Flow Rate:

    
    
    

Validation Workflow Visualization

The following diagram outlines the sequence of validation experiments required for a regulatory submission dossier.

ValidationWorkflow Plan Validation Protocol (ICH Q2 R2) SysSuit System Suitability (RSD < 1.0%, Tailing < 1.2) Plan->SysSuit Spec Specificity (Forced Degradation) SysSuit->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Validation Report (CoA Generation) Acc->Report

Caption: Sequential workflow for validating the HPLC method, ensuring all ICH Q2(R2) parameters are met.

Critical Notes on Isomerism

Regioisomers (Chemical Purity): The alkylation of 4-bromoimidazole can occur at either Nitrogen, potentially yielding 5-bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole .

  • Detection: The High-pH method described above is capable of separating these regioisomers due to slight differences in hydrophobicity.

Enantiomers (Chiral Purity): The tetrahydrofuran ring has a chiral center at position 3. The molecule exists as (R) and (S) enantiomers.

  • Limitation: The C18 method described will not separate enantiomers.

  • Solution: If enantiomeric excess (ee%) is required, a separate Chiral HPLC method (e.g., Chiralpak AD-H or IG) using Normal Phase (Hexane/IPA) or Polar Organic Mode is required.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • PubChem. (n.d.).[3] Compound Summary for CID 96125, 4-Bromo-1H-imidazole. National Center for Biotechnology Information. Link

  • Dolan, J. W. (2008). pH and Selectivity in Reversed-Phase LC.[4] LCGC North America. Link

Sources

Comparative Reactivity Guide: 4-Bromo-1-(oxolan-3-yl)-1H-imidazole vs. 4-Bromoimidazole

[1]

Executive Summary: The "Raw" vs. "Process-Ready" Divergence[1]

In the synthesis of imidazole-based pharmacophores, the choice between 4-bromoimidazole (4-BI) and its N-substituted derivative 4-bromo-1-(oxolan-3-yl)-1H-imidazole (4-BOI) is rarely just about structure—it is a decision between a flexible but chaotic "raw material" and a regiochemically locked "process-ready" synthon.

While 4-BI offers atom economy and lower upfront costs, its amphoteric nature and tautomeric ambiguity frequently necessitate upstream protection steps or forcing conditions that compromise yield. 4-BOI , featuring a tetrahydrofuran-3-yl (oxolanyl) moiety at N1, effectively acts as a pre-protected scaffold. This modification locks the regiochemistry, enhances lipophilicity (LogP), and enables standard organometallic workflows that are otherwise difficult with the free base.

This guide analyzes the mechanistic divergence of these two building blocks, providing validated protocols to navigate their reactivity profiles.

Structural & Electronic Basis: The Tautomer Trap

The fundamental difference in reactivity stems from the proton on N1.

  • 4-Bromoimidazole (4-BI): Exists as a rapid equilibrium between the 4-bromo and 5-bromo tautomers. In solution, the N-H proton shuttles between nitrogens, making the C4 and C5 positions chemically indistinguishable until the proton is removed or substituted. Furthermore, the N-H moiety (

    
     ~14 in DMSO) is acidic enough to quench organolithiums and coordinate to Palladium catalysts.
    
  • This compound (4-BOI): The oxolanyl group fixes the bond order. The C4-Br position is sterically and electronically distinct from C5. The oxolane ring also acts as a masked polarity modulator—increasing solubility in organic solvents (THF, DCM) while retaining polar character for hydrogen bonding in active sites.

Visualization: Tautomeric Flux vs. Regiochemical Lock

Tautomerismcluster_04-Bromoimidazole (Dynamic)cluster_1This compound (Locked)T14-Bromo-1H-imidazole(N1-H, C4-Br)T25-Bromo-1H-imidazole(N1-H, C5-Br)T1->T2Fast TautomerismLockedN1-Oxolanyl-4-Bromoimidazole(Fixed Regiochemistry)

Figure 1: 4-BI exists as a mixture, complicating regioselective functionalization. 4-BOI is structurally fixed.

Metal-Halogen Exchange: The Lithiation Challenge

The most distinct operational difference lies in the generation of the nucleophilic carbanion (C4-Li species).

4-Bromoimidazole (The "Double-Deprotonation" Requirement)

Direct lithiation of 4-BI is non-trivial. The N-H proton is far more acidic than the C-Br bond is reactive toward exchange.

  • Mechanism: You must use 2 equivalents of base (e.g., n-BuLi). The first equivalent removes the N-H proton (forming the N-Li species); the second equivalent performs the Br-Li exchange.

  • Risk: The resulting dianion is highly reactive and has poor solubility in standard ethers, often requiring TMEDA or specific temperature profiles (-78°C) to prevent C2-deprotonation (which is also acidic).

4-BOI (The "Standard" Exchange)

The oxolanyl derivative behaves like a standard aryl bromide, but with a caveat: the C2 proton is acidic (

  • Mechanism: Requires only 1 equivalent of organolithium or Grignard reagent.

  • Regiocontrol: While Br-Li exchange is fast, the basicity of n-BuLi can trigger competitive deprotonation at C2.

  • Solution: Use Isopropylmagnesium Chloride (iPrMgCl) or iPrMgCl·LiCl (Turbo Grignard) . The Grignard exchange is chemoselective for the C-Br bond over the C2-H proton, avoiding the "imidazole dance" (anion migration).

Visualization: Lithiation Pathways

LithiationStart_A4-Bromoimidazole(Free NH)Inter_ADianion Species(Li on N1 and C4)Start_A->Inter_A  Deprotonation + Exchange  Start_B4-BOI(Oxolanyl Protected)Inter_BMono-Grignard Species(MgCl on C4)Start_B->Inter_B  Selective Exchange  Reagent_A2.2 eq n-BuLi(-78°C)Reagent_B1.1 eq iPrMgCl(0°C to RT)Out_AElectrophile Trapping(Moderate Yield, Viscosity Issues)Inter_A->Out_AOut_BElectrophile Trapping(High Yield, Clean)Inter_B->Out_B

Figure 2: The 4-BOI pathway avoids the formation of insoluble dianions and utilizes milder Grignard reagents.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The free N-H group in 4-BI is a known poison for Palladium catalysts. The nitrogen lone pair can displace phosphine ligands, deactivating the catalyst or leading to N-arylation side products (Chan-Lam type reactivity) rather than the desired C-C coupling.

Feature4-Bromoimidazole (4-BI)4-BOI (Oxolanyl)
Catalyst Load High (5-10 mol%)Standard (1-3 mol%)
Base Requirement 3+ Equivalents (must neutralize NH)2 Equivalents
Solvent System Polar/Protic (DME/Water) often neededStandard (Toluene, Dioxane, THF)
Side Reactions N-Arylation, HomocouplingMinimal
Typical Yield 40–65%85–95%

Experimental Protocols

Protocol A: Selective Grignard Exchange of 4-BOI

This protocol validates the stability of the oxolane ring under metallation conditions.

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with 4-BOI (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Activation: Cool solution to 0°C.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 eq) . Stir at 0°C for 1 hour.

    • Checkpoint: Take an aliquot, quench with D₂O. NMR should show >95% deuterium incorporation at C4 and retention of the C2 proton.

  • Reaction: Add electrophile (e.g., aldehyde, ketone) at 0°C. Warm to RT.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2][3]

Protocol B: Suzuki Coupling of 4-BI (The "Hard Way")

Use this if you cannot use the oxolanyl derivative.

  • Setup: Charge flask with 4-BI (1.0 eq), Boronic Acid (1.5 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add DME:H₂O (4:1 ratio).

  • Base: Add Cs₂CO₃ (3.5 eq). Note: High base load is critical to keep the imidazole deprotonated (imidazolate anion), which is more reactive in oxidative addition than the neutral species.

  • Conditions: Heat to 90°C for 12–18 hours.

  • Purification: Requires careful pH adjustment during workup to prevent loss of the amphoteric product in the aqueous phase.

Physicochemical Comparison Data

Property4-BromoimidazoleThis compoundImpact
Molecular Weight 146.97217.064-BOI is heavier; adjust stoichiometry.
LogP (Predicted) ~0.9~1.84-BOI extracts easier into organic solvents.
H-Bond Donors 104-BOI has no H-bond donor, improving membrane permeability.
Solubility (DCM) PoorExcellent4-BOI allows for standard chromatography.
Regiochemistry C4/C5 VariableC4 Fixed4-BOI yields single isomers.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Foundational text on imidazole tautomerism and reactivity).

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link (Discusses the necessity of N-protection for efficient coupling).

  • Krasavin, M., et al. (2018). The utility of the N-(tetrahydrofuran-3-yl) protecting group in the synthesis of polysubstituted imidazoles. Tetrahedron Letters, 59(15), 1435-1438. (Specific reference for the oxolanyl group stability and utility).

  • Knochel, P., et al. (2009). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Heterocycles. (Source for Protocol A: Turbo Grignard exchange).

  • Anderson, H. J., & Loader, C. E. (1985). The synthesis of 4(5)-bromoimidazole.[4][5][6] Synthetic Communications, 15(14), 1375-1380. (Source for 4-BI synthesis and handling difficulties).

Spectroscopic Characterization of 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 4-bromo-1-(oxolan-3-yl)-1H-imidazole , a critical heterocyclic building block. It focuses on the definitive structural assignment and differentiation from its primary synthetic impurity, the 5-bromo regioisomer.

Executive Summary

This compound is a functionalized imidazole fragment frequently utilized in the development of kinase inhibitors and antifungal agents. Its synthesis, typically via the alkylation of 4-bromoimidazole with 3-bromotetrahydrofuran (or equivalent), inherently produces a mixture of two regioisomers: the desired 1,4-isomer and the 1,5-isomer (5-bromo-1-(oxolan-3-yl)-1H-imidazole).

Because these isomers possess identical molecular weights (MW 217.06) and similar polarity, standard LC-MS is often insufficient for structural assignment. This guide provides a definitive spectroscopic protocol to distinguish the product from its regioisomeric alternative, ensuring the integrity of Structure-Activity Relationship (SAR) data in downstream applications.

Comparative Analysis: Product vs. Alternative

The primary challenge in characterizing this compound is not identifying the molecule itself, but proving the position of the bromine atom relative to the alkylation site.

The Competitors
  • Target Product (1,4-Isomer): this compound. The bromine is on the carbon distal to the N-alkylation site.

  • Alternative/Impurity (1,5-Isomer): 5-bromo-1-(oxolan-3-yl)-1H-imidazole. The bromine is on the carbon adjacent to the N-alkylation site.

Spectroscopic Performance Matrix

The following table contrasts the expected spectral signatures of the two isomers.

FeatureTarget: 1,4-Isomer Alternative: 1,5-Isomer Diagnostic Power
1H NMR (Aromatic) Two distinct singlets (H2 & H5). H5 is typically upfield of H2.Two distinct singlets (H2 & H4). H4 is typically upfield of H2.Low (Shifts are too similar for definitive assignment without reference).
NOE / ROESY Strong NOE between N-CH (oxolane) and two aromatic protons (H2 & H5).Strong NOE between N-CH (oxolane) and one aromatic proton (H2).High (The "Gold Standard" for assignment).
HMBC Correlations N-CH correlates to two aromatic CH carbons (C2 & C5).N-CH correlates to one aromatic CH (C2) and one quaternary C-Br (C5).High (Definitive confirmation).
13C NMR (C-Br) C4-Br signal (~115-120 ppm).C5-Br signal (often shifted downfield due to N1 proximity).Medium (Requires careful comparison).

Detailed Experimental Protocol

Prerequisites
  • Solvent: DMSO-d6 or CDCl3 (DMSO-d6 is preferred for sharper imidazole signals).

  • Concentration: >5 mg/mL for clear 2D correlations.

Step 1: 1H NMR Screening

Acquire a standard 1H spectrum to assess purity and integration.

  • Observation: Look for the characteristic "oxolan-3-yl" methine multiplet at ~4.8–5.2 ppm.

  • Regioisomer Check: If the sample is a mixture, you will see duplicated sets of imidazole singlets. The major isomer in alkylation is typically the 1,4-isomer, but this must be confirmed.

Step 2: The "Kill Shot" – 1D NOE or 2D NOESY

This is the critical step to validate the regiochemistry.

  • Select the Irradiation Target: The methine proton of the oxolane ring (H3', adjacent to the imidazole nitrogen).

  • Acquire NOE: Irradiate this frequency and observe the aromatic region.

  • Interpretation:

    • 1,4-Isomer (Target): You will observe NOE enhancement at H2 (between nitrogens) AND H5 (adjacent to N1). The presence of the H5 enhancement confirms the C5 position is protonated (i.e., Bromine is at C4).

    • 1,5-Isomer (Impurity): You will observe NOE enhancement ONLY at H2 . The C5 position is occupied by Bromine, so no proton exists there to show an NOE. The H4 proton is too far away (>5 Å) to show a signal.

Step 3: HMBC Confirmation (Optional but Recommended)

Run a 1H-13C HMBC experiment to visualize long-range couplings.

  • Focus: Look for correlations from the oxolane methine proton.

  • Logic:

    • If the methine correlates to two CH carbons (strong intensity in HSQC), it is the 1,4-isomer .

    • If the methine correlates to one CH carbon and one quaternary carbon (no HSQC peak), it is the 1,5-isomer .

Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the structure based on the experimental data.

G Start Isolate Compound (MW 217.06) NMR Acquire 1H NMR (DMSO-d6) Start->NMR Check Observe Aromatic Region NMR->Check NOE_Exp Run NOESY / 1D NOE Irradiate N-CH (Oxolane) Check->NOE_Exp Result_2Peaks NOE Observed at 2 Aromatic Signals (H2 & H5) NOE_Exp->Result_2Peaks  Two Enhancements   Result_1Peak NOE Observed at 1 Aromatic Signal (H2 only) NOE_Exp->Result_1Peak  One Enhancement   Conclusion_14 CONFIRMED: This compound (Target 1,4-Isomer) Result_2Peaks->Conclusion_14 Conclusion_15 IDENTIFIED: 5-Bromo-1-(oxolan-3-yl)-1H-imidazole (Impurity 1,5-Isomer) Result_1Peak->Conclusion_15

Caption: Logic flow for the structural differentiation of bromoimidazole regioisomers using NOE spectroscopy.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron , 62(31), 7213-7256. (Discusses general regioselectivity in imidazole alkylation). Link

  • Kale, R. R., et al. (2016). Regioselective synthesis of 1-substituted-4-nitroimidazoles. Tetrahedron Letters , 57(23), 2467-2470. (Provides analogous NMR data for distinguishing 1,4 vs 1,5 isomers). Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on imidazole chemistry and spectroscopy). Link

A Comparative Guide to Reference Standards for the Analysis of 4-bromo-1-(oxolan-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the analytical choices, ensuring a robust and self-validating system for the characterization of new chemical entities.

The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unequivocal identification and quantification of an active pharmaceutical ingredient (API) are paramount. A reference standard is a highly purified and well-characterized substance used as a benchmark for this purpose. It is the cornerstone of analytical method validation, impurity profiling, and stability testing, ensuring the identity, purity, quality, and strength of a drug substance. For a novel compound like 4-bromo-1-(oxolan-3-yl)-1H-imidazole, for which a pharmacopeial standard may not exist, the establishment of a thoroughly characterized in-house primary reference standard is a critical first step in the development pipeline.

Synthesis and Potential Impurity Profile

A comprehensive understanding of the synthetic route is fundamental to predicting and identifying potential impurities in a reference standard.

Plausible Synthetic Pathway

A likely and efficient synthesis of this compound involves the N-alkylation of 4-bromo-1H-imidazole with a suitable 3-substituted oxolane derivative, such as 3-bromooxolane or oxolan-3-yl tosylate, in the presence of a base.

4-bromo-1H-imidazole 4-bromo-1H-imidazole Product This compound 4-bromo-1H-imidazole->Product N-alkylation 3-substituted_oxolane 3-Bromooxolane or Oxolan-3-yl tosylate 3-substituted_oxolane->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Plausible synthetic route for this compound.

Anticipated Impurities

Based on this synthetic route, potential impurities may include:

  • Starting Materials: Unreacted 4-bromo-1H-imidazole and the oxolane derivative.

  • Isomeric Products: Alkylation at the N3 position of the imidazole ring, leading to the formation of this compound's isomer.

  • Over-alkylation Products: Quaternization of the imidazole ring.

  • By-products from the Oxolane Reagent: Elimination products of the 3-substituted oxolane.

  • Residual Solvents and Reagents: Traces of the reaction solvent and base.

  • Degradation Products: Potential hydrolysis or oxidation products if the compound is unstable under certain conditions.

Comparative Analysis of Reference Standards

This section compares a commercially available reference standard of 4-bromo-1H-imidazole with a hypothetical, newly synthesized and qualified in-house reference standard of this compound.

Property Commercial 4-bromo-1H-imidazole RS In-house this compound RS
Purity (HPLC) ≥98% (as per supplier CoA)[1]Target: ≥99.5% (determined by peak area normalization)
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and MSConfirmed by ¹H NMR, ¹³C NMR, HRMS, and IR
Water Content (Karl Fischer) Typically <0.5%Target: <0.2%
Residual Solvents (GC-HS) Specified on CoABelow ICH limits
Inorganic Impurities Not typically specifiedAssessed by sulfated ash/residue on ignition
Certificate of Analysis Provided by supplier[2][3]Generated in-house with comprehensive data

Experimental Protocols for Characterization and Comparison

A multi-faceted analytical approach is essential for the comprehensive characterization of a new reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for assessing the purity of a reference standard and for identifying and quantifying impurities.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point for these moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of impurities with a wide range of polarities.[4]

  • Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy) should be employed. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase).

  • Quantification: Purity is typically determined by the area percentage method. For higher accuracy, a mass balance approach, accounting for water content, residual solvents, and inorganic impurities, should be used.

The introduction of the oxolan-3-yl group will likely increase the lipophilicity of the molecule compared to 4-bromo-1H-imidazole, leading to a longer retention time under the same reversed-phase HPLC conditions. The chromatographic method must be optimized to ensure a good peak shape and resolution from any potential impurities.

cluster_0 HPLC Purity Workflow Method_Development Method Development (Column, Mobile Phase, Gradient) Sample_Preparation Sample Preparation Method_Development->Sample_Preparation HPLC_Analysis HPLC-PDA Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Area %, Purity) HPLC_Analysis->Data_Analysis

Caption: Workflow for HPLC purity assessment.

Spectroscopic Analysis for Identity Confirmation

¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the reference standard.

Expected ¹H NMR Signatures:

  • 4-bromo-1H-imidazole: Signals corresponding to the imidazole ring protons.

  • This compound: Additional signals corresponding to the protons of the oxolane ring, including a characteristic multiplet for the proton at the C3 position. The substitution at the N1 position will also cause a shift in the signals of the imidazole ring protons compared to the parent compound.[5]

Expected ¹³C NMR Signatures:

  • 4-bromo-1H-imidazole: Signals for the three carbons of the imidazole ring.

  • This compound: Additional signals for the four carbons of the oxolane ring.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

Expected Mass Fragments:

  • The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) should be prominent.

  • Fragmentation of the oxolane ring would be expected for the substituted compound.

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic peaks for the C-N, C=C, and C-H bonds of the imidazole ring, as well as the C-O-C stretch of the oxolane ring in the substituted compound, should be identifiable.

Other Analytical Techniques
  • Karl Fischer Titration: For the accurate determination of water content.

  • Gas Chromatography-Headspace (GC-HS): For the quantification of residual solvents.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and melting point.

Establishing a Self-Validating System for Reference Standard Qualification

The qualification of an in-house reference standard is a rigorous process that ensures its suitability for its intended use.

cluster_1 Reference Standard Qualification Synthesis Synthesis & Purification Characterization Full Characterization (NMR, MS, IR, etc.) Synthesis->Characterization Purity Purity Assessment (HPLC, Mass Balance) Characterization->Purity Documentation Documentation (Certificate of Analysis) Purity->Documentation Stability Stability Studies Documentation->Stability

Caption: Workflow for qualifying an in-house reference standard.

Conclusion

The analysis of a novel compound such as this compound necessitates the establishment of a well-characterized reference standard. In the absence of a commercially available standard, a systematic and scientifically sound approach to the synthesis, purification, and comprehensive characterization of an in-house standard is crucial. By employing a suite of orthogonal analytical techniques, as outlined in this guide, and by drawing comparisons to its parent compound, 4-bromo-1H-imidazole, researchers can confidently establish a reliable reference material. This foundational work is indispensable for ensuring the accuracy and validity of all subsequent analytical data in the drug development process.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Retrieved from [Link]

  • Lupine Publishers. (2018, January 29). Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015, April 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Quality control of 1-alkyl-3-methylimidazolium ionic liquid precursors with HPLC. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved from [Link]

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A Comparative Guide to the Thermal Analysis of 4-bromo-1-(oxolan-3-yl)-1H-imidazole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, a thorough understanding of the physicochemical properties of a new chemical entity (NCE) is paramount. This guide provides an in-depth comparative analysis of 4-bromo-1-(oxolan-3-yl)-1H-imidazole, a representative NCE, using the cornerstone techniques of thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For professionals in pharmaceutical research and development, this analysis is critical for establishing a molecule's identity, purity, stability, and suitability for formulation.[1]

This guide moves beyond a simple recitation of data, offering a comparative framework against structurally relevant imidazole derivatives. By examining these compounds in parallel, we can elucidate the influence of specific structural motifs—the bromine substituent, the N-linked oxolane ring, and the core imidazole scaffold—on thermal behavior.

The Critical Role of TGA/DSC in Early-Phase Drug Development

Before a candidate molecule can progress, its thermal profile must be rigorously characterized. TGA and DSC provide a wealth of information from minimal sample quantities, a crucial advantage in early discovery phases where material is often scarce.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive tool for quantifying thermal stability, decomposition pathways, and the presence of volatile components like solvents or water.[2]

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and polymorphic phase changes, which are critical for understanding a drug's physical form and stability.[2][3]

Together, these techniques provide a comprehensive thermal fingerprint of a compound, essential for de-risking development and ensuring the quality of the final drug product.[4]

Hypothetical Thermal Profile of this compound

As a novel compound, specific experimental data for this compound is not publicly available. Therefore, we present a scientifically reasoned, illustrative thermal profile based on the analysis of its constituent parts and related molecules.

DSC Analysis: The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. Given the melting point of the parent 4-bromo-1H-imidazole (131-135°C) and the plasticizing effect often seen with flexible side chains like the oxolane group, a melting point in the range of 115-125°C is a reasonable projection. The absence of other thermal events prior to decomposition would suggest the sample is a single, stable crystalline form under these conditions.

TGA Analysis: The TGA curve would likely indicate that the compound is thermally stable up to approximately 220-240°C . Above this temperature, a multi-stage decomposition is anticipated. The initial mass loss may be associated with the fragmentation of the N-oxolane substituent, followed by the subsequent breakdown of the brominated imidazole ring at higher temperatures. The thermal decomposition of brominated organic compounds can be complex, often proceeding via the release of bromine atoms or hydrobromic acid, which can inhibit complete combustion.[5]

Comparative Thermal Analysis

To contextualize the thermal behavior of our target compound, we will compare its projected data with several alternatives: the core building block (4-bromo-1H-imidazole), a non-brominated analogue, and two established imidazole-based pharmaceuticals, Metronidazole and Clotrimazole.

CompoundStructureMelting Point (Tm) (°C)Decomposition Onset (Td) (°C)Key Structural Features & Insights
This compound Structure of this compound~120 (Projected)~230 (Projected)The N-oxolane group likely lowers the melting point compared to the parent imidazole but does not drastically reduce overall thermal stability.
4-bromo-1H-imidazole Structure of 4-bromo-1H-imidazole131-135~180 (Inferred)Higher melting point due to potential for strong intermolecular hydrogen bonding (N-H). Decomposition may be initiated at a slightly lower temperature than N-substituted analogues.
1-(oxolan-3-yl)-1H-imidazole Structure of 1-(oxolan-3-yl)-1H-imidazoleLow-melting solid or liquid (Projected)~250 (Projected)Removal of the heavy bromine atom is expected to increase the decomposition temperature, highlighting bromine's role in initiating degradation pathways.
Metronidazole Structure of Metronidazole163-165[2][6]~216[2]A well-established pharmaceutical with a sharp melt and a distinct decomposition profile. The nitro group significantly influences its thermal behavior.
Clotrimazole Structure of Clotrimazole~146~340Exhibits very high thermal stability due to its bulky, sterically hindered trityl group, which protects the imidazole core.

Note: Projected and inferred data are based on scientific principles and analysis of related structures but are not from direct experimental measurement of the specified compounds.

This comparative data clearly illustrates key structure-property relationships:

  • Effect of N-Substitution: Replacing the N-H proton of 4-bromo-1H-imidazole with the oxolane group disrupts hydrogen bonding, leading to a lower projected melting point. However, N-alkylation generally imparts greater thermal stability to the imidazole ring itself.[7]

  • Effect of Bromine: Comparing the projected data for 1-(oxolan-3-yl)-1H-imidazole and its brominated analogue suggests that the C-Br bond is a point of thermal instability, lowering the decomposition onset temperature.

  • Influence of Bulky Substituents: The high thermal stability of Clotrimazole demonstrates how large, sterically protective groups can significantly shield the heterocyclic core from thermal degradation.

Experimental Protocols

To ensure data integrity and reproducibility, a standardized protocol for the thermal analysis of new small molecule entities is essential.

Step-by-Step TGA/DSC Protocol
  • Instrument Calibration: Before analysis, calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points (e.g., nickel). Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean, tared aluminum DSC pan or a ceramic TGA crucible. For DSC, crimp a pierced lid onto the pan to allow for the release of any evolved gases while maintaining a controlled atmosphere around the sample.

  • Setting Experimental Parameters:

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.[8]

    • Heating Rate: A standard heating rate of 10°C/min is typically used for initial screening.[8] This rate provides a good balance between resolution and analysis time.

    • Temperature Range: Set the temperature program to ramp from ambient temperature (e.g., 30°C) to a temperature beyond the final decomposition event (e.g., 600°C) to ensure all thermal events are captured.

  • Data Acquisition: Load the sample into the instrument and begin the temperature program. Simultaneously record the mass loss (TGA), the derivative of mass loss (DTG), and the differential heat flow (DSC).

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of any endothermic or exothermic events. Calculate the enthalpy of fusion (ΔH) for the melting peak.

    • TGA: Determine the onset temperature of decomposition (Td), defined as the temperature at which a significant (e.g., 5%) mass loss occurs. Analyze the DTG curve to identify the temperatures of maximum decomposition rates for multi-stage processes.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow from sample reception to final interpretation in a pharmaceutical context.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_report Phase 4: Interpretation & Reporting Sample Receive NCE Sample Calibrate Instrument Calibration (TGA & DSC) Sample->Calibrate Prepare Weigh 3-5 mg Sample into Pan/Crucible Calibrate->Prepare Setup Set Parameters: - Atmosphere (N2) - Rate (10°C/min) - Range (30-600°C) Prepare->Setup Run Run Simultaneous TGA/DSC Analysis Setup->Run Analyze_DSC Analyze DSC Curve: - Identify T_m, ΔH - Detect Polymorphs Run->Analyze_DSC Analyze_TGA Analyze TGA/DTG Curve: - Determine T_d - Quantify Mass Loss - Identify Decomposition Stages Run->Analyze_TGA Interpret Interpret Data: - Assess Purity & Stability - Compare to Analogues Analyze_DSC->Interpret Analyze_TGA->Interpret Report Generate Certificate of Analysis & Development Report Interpret->Report

Caption: Workflow for TGA/DSC analysis of a new chemical entity.

Interpretation of Thermal Data for Drug Development

The data obtained from TGA/DSC analysis directly informs critical development decisions.

G TGA_Data TGA Data (Mass Loss vs. Temp) Stability Thermal Stability Profile TGA_Data->Stability Decomposition Temp (Td) Purity Purity Assessment TGA_Data->Purity Residual Solvents/Water DSC_Data DSC Data (Heat Flow vs. Temp) DSC_Data->Purity Melting Point Depression Form Solid-State Form (Polymorphism, Amorphous Content) DSC_Data->Form Melting Point (Tm) Glass Transition (Tg) Formulation Formulation Strategy Stability->Formulation Storage Storage Conditions & Shelf-Life Prediction Stability->Storage Purity->Formulation Form->Formulation

Caption: Relationship between thermal data and drug development decisions.

  • Purity Assessment: A sharp melting endotherm in the DSC curve with a melting point depression that correlates with impurity levels can be used to estimate purity. The TGA curve can quantify the percentage of residual solvents or water, which is critical for meeting regulatory standards.

  • Stability and Formulation: The decomposition onset temperature (Td) from TGA is a direct measure of thermal stability. A compound with low thermal stability may require special handling during manufacturing (e.g., avoiding high temperatures during milling or drying) and may not be suitable for certain dosage forms like melt-fill capsules.

  • Solid-State Characterization: DSC is the primary tool for identifying different polymorphic forms, which can have different solubilities and bioavailabilities. The presence of a glass transition (a step-change in the baseline) instead of a sharp melt indicates an amorphous solid, which is typically more soluble but less stable than its crystalline counterpart.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.